6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Description
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Structure
2D Structure
Properties
CAS No. |
6873-77-4 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
(7Z)-5,8-diethyl-7-hydroxyiminododecan-6-ol |
InChI |
InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3/b17-15- |
InChI Key |
SLCANKHLTWZHRV-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O |
Canonical SMILES |
CCCCC(CC)C(C(=NO)C(CC)CCCC)O |
Other CAS No. |
6873-77-4 |
physical_description |
Liquid |
Synonyms |
5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. The document details the primary synthetic pathway, presents key quantitative data in a structured format, and outlines a general experimental protocol. Furthermore, it visualizes the well-established application of this compound in hydrometallurgical processes.
Introduction and Physicochemical Properties
This compound (CAS No. 6873-77-4) is a ketoxime characterized by a C16 long-chain aliphatic backbone.[1] Its molecular structure, featuring both hydrophobic and hydrophilic moieties, makes it a valuable cationic extractant, particularly in the field of hydrometallurgy for the separation of metal ions.[2] The compound is also known by the trade name LIX 63.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃NO₂ | [4] |
| Molecular Weight | 271.44 g/mol | [4] |
| Melting Point | 46-48°C | [4] |
| Boiling Point (Predicted) | 386.3 ± 25.0 °C | [4] |
| Density (Predicted) | 0.94 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 11.91 ± 0.10 | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is through the oximation of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone. This reaction involves the condensation of the ketone with hydroxylamine.[6]
General Reaction Scheme
The synthesis can be represented by the following general reaction scheme:
Figure 1: General reaction scheme for the synthesis of the target oxime.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. It is important to note that optimization of specific parameters may be required to achieve desired yields and purity.
Materials:
-
5,8-Diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium hydroxide, sodium acetate)
-
A suitable solvent (e.g., chloroform, ethyl acetate)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable organic solvent such as chloroform or ethyl acetate in a reaction vessel.[7]
-
Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base. The base is used to neutralize the HCl and liberate free hydroxylamine.
-
Reaction: Add the hydroxylamine solution to the solution of the ketone. The reaction is typically carried out at room temperature with stirring.[7]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the organic layer is separated. It is then washed with water to remove any inorganic salts and unreacted hydroxylamine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by a suitable method such as recrystallization or column chromatography to obtain the pure this compound.
Expected Yield: Laboratory syntheses can achieve yields of approximately 70% or higher, depending on the optimization of the reaction conditions.[7]
Application in Hydrometallurgy: A Workflow
A major industrial application of this compound is as a selective extractant in hydrometallurgy for the separation and purification of metals such as copper, nickel, and cobalt from ore leach solutions or waste streams.[1] The process, known as solvent extraction, is a multi-step procedure.
The following diagram illustrates the general workflow of a solvent extraction process using this oxime.
References
- 1. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 7. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: Properties, Synthesis, and Applications in Hydrometallurgy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, a significant α-hydroxy oxime. Primarily known by its industrial designation LIX 63, this compound is a key reagent in the field of hydrometallurgy, specifically in the synergistic solvent extraction of valuable metals such as nickel and cobalt. This document details its synthesis, spectral characteristics, and the experimental protocols for its application in metal extraction processes. Diagrams illustrating the synthesis pathway and the metal extraction workflow are provided to facilitate a deeper understanding of its practical applications.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂.[1][2][3] Its structure, featuring a long alkyl chain, imparts hydrophobicity, while the hydroxyl and oxime groups are crucial for its chelating properties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6873-77-4 | [1][3][4] |
| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][3] |
| Molecular Weight | 271.44 g/mol | [1][2][3] |
| Melting Point | 46-48°C | [5] |
| Boiling Point | 386.3±25.0 °C (Predicted) | [5] |
| Density | 0.94±0.1 g/cm³ (Predicted) | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |
| pKa | 11.91±0.10 (Predicted) | [2] |
| Synonyms | 5,8-Diethyl-7-hydroxydodecan-6-one oxime, LIX 63 | [2][4][6] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals | Reference(s) |
| ¹H NMR | δ 8.0-11.0 (br s, 1H, NOH), δ 4.0-5.0 (m, 1H, CH-OH) | [7] |
| ¹³C NMR | δ 155-165 (C=N), δ 70-80 (C-OH) | [7] |
| IR | ~3343 cm⁻¹ (O-H stretch), ~1665 cm⁻¹ (C=N stretch), ~945 cm⁻¹ (N-O stretch) | [7] |
| Mass Spec. | Molecular Ion (M⁺): m/z 271. Fragmentation patterns would likely involve α-cleavage and McLafferty rearrangement. | [8][9] |
Experimental Protocols
Synthesis of this compound
The synthesis of α-hydroxy oximes such as this compound is typically achieved through the oximation of the corresponding α-hydroxy ketone.[10]
Experimental Protocol: Oximation of 5,8-diethyl-7-hydroxy-6-dodecanone
-
Dissolution of Reactant: Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone in a suitable organic solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) and a base, such as sodium acetate or sodium hydroxide, to the reaction mixture. The base is necessary to liberate the free hydroxylamine.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic pathway for this compound.
Synergistic Solvent Extraction of Nickel and Cobalt
This compound (LIX 63) is often used in combination with a carboxylic acid extractant, such as Versatic 10, for the synergistic extraction of nickel and cobalt from aqueous solutions.[11][12][13] This process is crucial in separating these valuable metals from other impurities.
Experimental Protocol: Batch Solvent Extraction of Ni/Co
-
Preparation of Organic Phase: Prepare the organic phase by dissolving the desired concentrations of LIX 63 and Versatic 10 in a suitable organic diluent, such as kerosene.
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous feed solution containing known concentrations of nickel and cobalt sulfates, along with other potential metal impurities. Adjust the pH of the aqueous phase to the desired value using a suitable buffer or dilute acid/base.
-
Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate.
-
Analysis: Determine the concentrations of nickel and cobalt in the raffinate (aqueous phase after extraction) using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration of metals in the loaded organic phase can be calculated by mass balance.
-
Stripping: The loaded organic phase can be stripped of the extracted metals by contacting it with a strongly acidic solution (e.g., sulfuric acid), which reverses the extraction equilibrium.
Caption: General workflow for the solvent extraction of Ni/Co using LIX 63.
Applications in Drug Development and Research
While the primary application of this compound is in hydrometallurgy, its chemical structure as an α-hydroxy oxime presents potential for other research areas. Oxime derivatives are known to have a wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals. The chelating properties of this molecule could also be of interest in studies related to metal-protein interactions or as a component in novel drug delivery systems. However, to date, there is limited published research on the direct application of this specific compound in drug development.
Conclusion
This compound is a well-established and commercially significant compound in the field of extractive metallurgy. Its utility in the synergistic solvent extraction of nickel and cobalt highlights the importance of α-hydroxy oximes in industrial chemical processes. While its direct applications in the life sciences are not yet extensively explored, its chemical functionalities suggest potential for future research in medicinal chemistry and related fields. This guide provides a foundational understanding of its properties and applications for professionals in both industrial and academic research.
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS No. 6873-77-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS No. 6873-77-4), a compound with significant applications in hydrometallurgy and potential interest in other fields of chemical research. This document consolidates available data on its physicochemical properties, synthesis, and primary applications, with a focus on providing detailed information for scientific and research purposes. While extensively utilized as a metal extractant, this guide also explores the limited available information on its biological and toxicological profile to inform a broader scientific audience.
Chemical Identification and Physicochemical Properties
This compound, is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂.[1][2][3][4] It is also widely known by its commercial name, LIX 63.[3] The compound's structure, featuring a long alkyl chain, hydroxyl, and oxime functional groups, imparts specific chemical properties that are crucial for its primary application.
| Property | Value | Reference(s) |
| CAS Number | 6873-77-4 | [4] |
| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][3][4] |
| Molecular Weight | 271.44 g/mol | [2][4] |
| IUPAC Name | 5,8-diethyl-7-(hydroxyimino)dodecan-6-ol | |
| Synonyms | 5,8-Diethyl-7-hydroxy-6-dodecanone oxime, LIX 63 | [3] |
| Appearance | Neat | [5] |
| Melting Point | 46-48°C | |
| Boiling Point | 386.3±25.0 °C (Predicted) | |
| Density | 0.94±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like kerosene, chloroform, ethyl acetate. Poorly soluble in water. | [3] |
| LogP | 4.61030 (Predicted) |
Synthesis
The synthesis of this compound is typically achieved through the oximation of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone.[1][2] This reaction involves the condensation of the ketone with hydroxylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
5,8-Diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or other suitable solvent
-
Water
Procedure:
-
Dissolve 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable solvent such as ethanol in a reaction flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. The base is used to liberate free hydroxylamine from its salt.
-
Slowly add the hydroxylamine solution to the ketone solution with stirring.
-
The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction. The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.
-
The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Core Application: Solvent Extraction in Hydrometallurgy
The primary and most well-documented application of this compound (as LIX 63) is as a cationic extractant in the field of hydrometallurgy.[2][5] It is particularly effective in the separation and recovery of various metals, including cobalt, nickel, copper, indium, and gallium, from aqueous solutions.[2][6]
Mechanism of Metal Extraction
The extraction process relies on the principle of a pH-dependent cation exchange reaction. The oxime, dissolved in an organic solvent (often kerosene), is brought into contact with an aqueous solution containing the metal ions. The oxime chelates the metal ions, forming a neutral metal-oxime complex that is soluble in the organic phase. This process releases protons into the aqueous phase, thus lowering the pH. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase, allowing for the selective extraction of different metals by careful control of the pH.
The general equation for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2RH(org) ⇌ MR₂(org) + 2H⁺(aq)
Where:
-
M²⁺ is the metal ion in the aqueous phase.
-
RH is the oxime extractant in the organic phase.
-
MR₂ is the metal-oxime complex in the organic phase.
This compound is often used in synergistic combination with other extractants, such as carboxylic acids (e.g., Versatic 10), to enhance the efficiency and selectivity of metal separation.[7]
Experimental Protocol: Laboratory-Scale Cobalt Extraction
Materials:
-
Aqueous feed solution containing cobalt ions (e.g., cobalt sulfate or chloride in a buffered solution).
-
Organic phase: this compound (LIX 63) dissolved in a suitable organic diluent (e.g., kerosene or a high-flashpoint aliphatic solvent).
-
pH adjustment solutions (e.g., dilute sulfuric acid and sodium hydroxide).
-
Separatory funnels.
-
pH meter.
Procedure:
-
Preparation of Phases: Prepare the aqueous feed solution with a known concentration of cobalt. Prepare the organic phase by dissolving a specific concentration of the oxime in the diluent.
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous and organic phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
Allow the phases to separate. The organic phase, now containing the cobalt-oxime complex, will typically be the upper layer.
-
Carefully separate the two phases.
-
-
Stripping:
-
The loaded organic phase is then contacted with an acidic aqueous solution (the stripping solution, e.g., sulfuric acid) in another separatory funnel.
-
The high concentration of H⁺ ions in the stripping solution reverses the extraction equilibrium, causing the cobalt ions to move back into the aqueous phase, which can then be collected in a concentrated form.
-
The regenerated organic phase can be recycled for further extraction.
-
-
Analysis: The concentration of cobalt in the aqueous phases before and after extraction, and in the stripping solution, can be determined by methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
Metal Extraction and Stripping Workflow:
Caption: General workflow for metal extraction and stripping using an oxime-based extractant.
Biological Activity and Toxicological Profile
While the industrial applications of this compound are well-established, there is a significant lack of publicly available data regarding its specific biological activities and its effects on biological signaling pathways. This is a crucial area for future research, especially if the compound is to be considered for applications beyond metallurgy.
General studies on oximes have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and even anticancer properties.[1] However, these activities are highly dependent on the overall molecular structure.
Toxicology
Safety data sheets for this compound provide some basic toxicological information. It is generally advised to avoid contact with skin and eyes, and to prevent inhalation or ingestion. The degradation products of this oxime, which can form during the extraction process, have been noted to have substantial toxicity.[8]
Summary of Safety Information:
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
-
Environmental Fate: The compound and its degradation products may be harmful to the environment, and their release should be avoided.
Future Directions
The extensive use of this compound in hydrometallurgy provides a solid foundation of its chemical properties and synthesis. However, for an audience in drug development and broader scientific research, several key areas warrant further investigation:
-
Biological Screening: A systematic evaluation of the biological activity of this compound against various cell lines and microbial strains could uncover novel therapeutic applications.
-
Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the underlying mechanism of action and any interactions with cellular signaling pathways would be essential.
-
Toxicological Evaluation: A more detailed in vitro and in vivo toxicological assessment is needed to better understand its safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs could provide insights into the structural features responsible for its metal-chelating properties and any potential biological activities.
Conclusion
This compound is a well-characterized compound with a clear and important industrial application in the selective extraction of metals. Its synthesis is straightforward, and the principles of its application in hydrometallurgy are well understood. However, a significant knowledge gap exists regarding its biological effects and potential applications in the life sciences. This technical guide serves as a comprehensive resource of the current knowledge and highlights the opportunities for future research to expand the utility of this versatile molecule.
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 2. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. Due to the limited availability of specific experimental spectra in public databases, this document presents a detailed, theoretical analysis based on the compound's structure and known spectral characteristics of its functional groups. It also includes detailed experimental protocols for the synthesis and spectral characterization of this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂ and a molecular weight of 271.44 g/mol .[1][2][3][4][5][6] Its structure features a dodecanone backbone with diethyl and hydroxyl substitutions, and an oxime functional group. This α-hydroxy oxime structure is particularly effective in chelating metal ions, leading to its primary application as a cationic extractant in hydrometallurgy.[1]
Spectral Data Analysis
The following tables summarize the expected quantitative spectral data for this compound based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.8-1.0 | Triplet | 6H | -CH₃ (terminal methyls of butyl and ethyl groups) |
| ~ 1.2-1.7 | Multiplet | ~18H | -CH₂- (methylene groups of the aliphatic chains) |
| ~ 2.2-2.5 | Multiplet | 2H | -CH- (methine protons at C5 and C8) |
| ~ 3.5-4.0 | Multiplet | 1H | -CH(OH)- (methine proton at C7) |
| ~ 4.5-5.5 | Singlet (broad) | 1H | -OH (hydroxyl proton) |
| ~ 8.0-11.0 | Singlet (broad) | 1H | =N-OH (oxime proton) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 14 | Terminal -CH₃ carbons |
| ~ 22-35 | -CH₂- carbons of the aliphatic chains |
| ~ 40-50 | -CH- carbons at C5 and C8 |
| ~ 70-80 | -CH(OH)- carbon at C7 |
| ~ 155-165 | C=N (oxime carbon) |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Interpretation |
| 271 | [M]⁺ (Molecular ion) |
| [M-17]⁺ | Loss of •OH |
| [M-18]⁺ | Loss of H₂O |
| [M-29]⁺ | Loss of •C₂H₅ |
| [M-57]⁺ | Loss of •C₄H₉ |
| Various | Cleavage at C-C bonds along the aliphatic chain |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3600 (broad) | O-H | Hydroxyl group stretching |
| 2850-2960 | C-H | Aliphatic C-H stretching |
| ~1650 | C=N | Oxime C=N stretching |
| ~930 | N-O | N-O stretching |
Experimental Protocols
This section details the methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
The synthesis of the target oxime is typically achieved through the condensation reaction of the corresponding ketone, 5,8-diethyl-7-hydroxy-6-dodecanone, with hydroxylamine.[1]
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A weak base (e.g., sodium acetate, pyridine, or sodium carbonate)[7]
-
Ethanol or a similar polar solvent
Procedure (Classical Method):
-
Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a weak base.
-
Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Procedure (Solvent-Free Grinding Method): [7][8]
-
In a mortar, combine 5,8-diethyl-7-hydroxy-6-dodecanone, hydroxylamine hydrochloride, and an anhydrous weak base like sodium carbonate.[7]
-
Grind the mixture thoroughly with a pestle for a specified time at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts.
-
Evaporate the solvent to obtain the oxime product.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified oxime in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
For Electron Ionization (EI), bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the positions and shapes of the absorption bands to identify the functional groups present.
Visualizations
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 | C16H33NO2 | CID 5371503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,8-Diethyl-7-hydroxy-6-dodecanone oxime | 6873-77-4 | GAA87377 [biosynth.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data presentation, experimental protocols, and visualizations to support further research and application of this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 11.5 | Singlet (broad) | 1H | N-OH |
| ~3.5 - 4.5 | Doublet | 1H | CH-OH |
| ~2.5 - 3.0 | Multiplet | 1H | CH adjacent to C=N |
| ~2.0 - 2.5 | Multiplet | 1H | CH adjacent to C=N |
| ~1.2 - 1.6 | Multiplet | 16H | -CH₂- (aliphatic chain) |
| ~0.8 - 1.0 | Triplet | 12H | -CH₃ |
Note: The chemical shift of the oxime hydroxyl proton (N-OH) can be highly variable and is often broad; its presence can be confirmed by D₂O exchange.[1][2] The exact chemical shifts and multiplicities are dependent on the solvent used, temperature, and the specific conformation of the molecule in solution. Due to the presence of a stereocenter and a C=N double bond, the molecule can exist as a mixture of E/Z isomers, which could result in a more complex spectrum with two sets of signals.[3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the reaction of the corresponding ketone, 5,8-diethyl-7-hydroxy-6-dodecanone, with hydroxylamine.[3][5]
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A base (e.g., sodium acetate, potassium carbonate, or pyridine)[1][2]
-
A suitable solvent (e.g., ethanol, methanol, or a biphasic system)[1][6]
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount or a slight excess of hydroxylamine hydrochloride and the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude oxime product.
-
Purify the product by column chromatography or recrystallization as needed.
Caption: Synthesis of this compound.
¹H NMR Spectroscopy Protocol
Instrumentation and Sample Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[1][6]
-
Solvent: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).[7][8] The choice of solvent can affect the chemical shifts.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified oxime in approximately 0.5-0.7 mL of the deuterated solvent.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]
-
Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of the -OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity.
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.
Caption: Workflow for ¹H NMR Spectroscopy and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 6. zenodo.org [zenodo.org]
- 7. rsc.org [rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Mass Spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. It includes a detailed breakdown of its fragmentation patterns, a summary of quantitative mass spectrometry data, a standard experimental protocol for its analysis, and a visualization of its primary fragmentation pathways. This compound, with the molecular formula C₁₆H₃₃NO₂ and a molecular weight of 271.44 g/mol , presents a unique fragmentation profile due to the presence of hydroxyl, oxime, and long aliphatic chains.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their plausible relative abundances under electron ionization (EI).
| m/z | Proposed Fragment Ion | Relative Abundance (Predicted) |
| 271 | [M]⁺ | Low |
| 254 | [M - OH]⁺ | Moderate |
| 242 | [M - C₂H₅]⁺ | Moderate |
| 226 | [M - C₃H₇O]⁺ | Low |
| 172 | [C₉H₁₈NO₂]⁺ | High |
| 158 | [C₈H₁₆NO₂]⁺ | High |
| 143 | [C₈H₁₅O₂]⁺ | Moderate |
| 114 | [C₇H₁₂NO]⁺ | Moderate |
| 99 | [C₆H₁₁O]⁺ | Moderate |
| 86 | [C₅H₁₂N]⁺ | High |
| 71 | [C₅H₁₁]⁺ | Moderate |
| 57 | [C₄H₉]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
Fragmentation Analysis
The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the α-hydroxy oxime functionality and the long aliphatic side chains. Under electron ionization, the molecular ion ([M]⁺) is expected to be observed, confirming the molecular weight of the compound.[1]
The fragmentation is largely dictated by two main processes:
-
Alpha-Cleavage: This involves the cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl and oxime groups. This leads to the formation of stable carbocations.
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl or, in this case, an oxime group, with an available γ-hydrogen on an alkyl chain. This rearrangement results in the elimination of a neutral alkene molecule.
The presence of the hydroxyl group can also lead to the loss of a water molecule ([M - H₂O]⁺), although this is not always a dominant peak for α-hydroxy oximes.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
-
Vortex the solution to ensure complete dissolution.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the mass spectral data over the specified mass range.
-
Process the acquired data using the instrument's software to identify the retention time of the analyte and to obtain its mass spectrum.
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Predicted fragmentation pathways of this compound.
References
A Technical Guide to the Stereochemistry of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS 6873-77-4), a compound with significant applications in hydrometallurgy as a metal extractant, possesses a complex stereochemical profile. This technical guide provides a comprehensive overview of the known and potential stereoisomers of this molecule, including geometric isomerism of the oxime functional group and the chirality at multiple carbon centers. While definitive experimental elucidation of all stereoisomers is not extensively reported in publicly available literature, this document consolidates the theoretical stereochemical possibilities, discusses potential analytical approaches for their characterization, and outlines the general synthetic pathway. This guide is intended to serve as a foundational resource for researchers in organic synthesis, analytical chemistry, and materials science.
Introduction
This compound, is a molecule characterized by a dodecane backbone with diethyl and hydroxyl substitutions, and a crucial oxime functional group.[1][2] Its primary recognized application is as a cationic extractant for the separation of metals, such as indium and gallium from zinc refinery residues.[3][4] The efficacy and selectivity of such processes can be highly dependent on the specific stereochemistry of the extractant molecule. This guide focuses on the intricate stereochemical features of this compound, which are determined by both geometric and chiral isomerism.
Stereochemical Features
The structure of this compound presents several elements of stereoisomerism, making it a molecule with a potentially large number of distinct stereoisomers.
Geometric Isomerism (E/Z Isomerism)
The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group results in restricted rotation, leading to the existence of two geometric isomers: (E) and (Z).[1] These isomers can exhibit different physical, chemical, and biological properties, which makes their selective synthesis or separation a significant consideration.[1] The assignment of (E) and (Z) configurations is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond.
Chiral Centers
The molecule contains three chiral centers at carbons C5, C7, and C8. The presence of these stereocenters gives rise to the possibility of multiple diastereomers and enantiomers. The reduction of the oxime to an amine would introduce an additional stereocenter at C6, further increasing the number of possible stereoisomers.[1]
The total number of potential stereoisomers due to these chiral centers is 2^3 = 8. When considering the E/Z isomerism of the oxime, the total number of possible stereoisomers is 2 * 8 = 16.
Synthesis and Stereocontrol
The standard synthesis of this compound involves the oximation of the corresponding ketone, 5,8-diethyl-7-hydroxy-6-dodecanone.[3] This reaction is typically carried out using hydroxylamine.[3]
Achieving stereoselectivity in this oximation reaction is a significant challenge, and many synthetic methods are likely to produce a mixture of (E) and (Z) isomers.[1] The stereochemical outcome of the synthesis of the ketone precursor would determine the diastereomeric and enantiomeric composition of the final oxime product. Stereoselective synthesis would require the use of chiral starting materials or chiral catalysts to control the configuration of the stereocenters at C5, C7, and C8.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃NO₂ | [5] |
| Molecular Weight | 271.44 g/mol | [5] |
| CAS Number | 6873-77-4 | [5] |
| Predicted pKa | 11.91 ± 0.10 | [5] |
| Predicted Boiling Point | 386.3 ± 25.0 °C | [6] |
| Predicted Density | 0.94 ± 0.1 g/cm³ | [6] |
| Melting Point | 46-48 °C | [6] |
Experimental Protocols for Stereochemical Elucidation
While specific experimental studies for the complete stereochemical elucidation of this compound are not found in the reviewed literature, the following are standard methodologies that would be applicable.
Separation of Stereoisomers
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase could be employed to separate the enantiomers and diastereomers.
-
Fractional Crystallization: Diastereomers often have different solubilities, which can be exploited for their separation by fractional crystallization.
Spectroscopic and Crystallographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative configuration of the stereoisomers by analyzing the spatial proximity of different protons.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a crystalline compound. This would require the successful crystallization of a single stereoisomer.
Signaling Pathways and Logical Relationships
The primary application of this compound is in solvent extraction, a process governed by chemical equilibria and kinetics rather than biological signaling pathways. The logical workflow for its synthesis and stereochemical analysis is presented below.
Caption: Workflow for the synthesis and stereochemical analysis of this compound.
Conclusion
The stereochemistry of this compound is complex, arising from both geometric isomerism at the oxime C=N bond and the presence of three chiral centers. While the theoretical number of stereoisomers is significant, the literature lacks detailed experimental studies on their separation and definitive structural elucidation. For researchers in drug development and materials science, where stereochemistry is often critical to function, a thorough stereochemical characterization of this compound would be a valuable endeavor. The application of modern analytical techniques such as chiral chromatography, advanced NMR spectroscopy, and X-ray crystallography will be essential in resolving the stereochemical intricacies of this molecule.
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
A Technical Guide to Substituted Dodecanone Oximes: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The body of scientific literature on substituted dodecanone oximes is currently limited. The majority of existing research focuses on the parent compound, cyclododecanone oxime, primarily due to its industrial significance as a precursor to ω-laurolactam for the production of Nylon-12. This guide provides a comprehensive overview of the synthesis and reactions of the core cyclododecanone oxime structure and extrapolates potential biological activities and applications by reviewing structurally related long-chain aliphatic and other alicyclic oximes. This approach aims to provide a foundational resource and inspire future research into the therapeutic potential of substituted dodecanone oxime derivatives.
Synthesis of Dodecanone Oximes
The foundational step to obtaining substituted dodecanone oximes is the synthesis of the parent compound, typically from the corresponding ketone. The classical method involves the condensation of a ketone with hydroxylamine.
General Synthesis Pathway
The oximation of a ketone is a well-established reaction in organic chemistry. It proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-OH functional group.
physical characteristics of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Absence of Publicly Available Data for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
A comprehensive search of publicly accessible scientific databases and literature has revealed no specific experimental data for the physical characteristics, experimental protocols, or biological activities of the compound this compound. This scarcity of information prevents the creation of an in-depth technical guide or whitepaper as requested.
The lack of available data means that quantitative summaries of its properties, detailed experimental methodologies, and diagrams of any associated signaling pathways cannot be provided at this time. Researchers, scientists, and drug development professionals interested in this specific molecule would likely need to perform de novo synthesis and characterization to establish its physicochemical and biological profile.
Further investigation into this compound would require access to proprietary chemical libraries or internal research data that is not available in the public domain. Without foundational data, it is not possible to fulfill the detailed requirements of the user's request.
Technical Guide: Solubility Profile of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂[1][2][3]. Its structure, featuring a long hydrocarbon chain, suggests hydrophobic properties, while the presence of hydroxyl and oxime groups may contribute to its solubility in certain organic solvents[2]. This compound is known for its application as a cationic extractant in the separation of metals, such as in the recovery of indium and gallium[1][4][5]. In the context of drug development, understanding the solubility of a compound is critical as it directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide outlines a systematic approach to characterizing the solubility of this α-hydroxy oxime.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][3][6] |
| Molecular Weight | 271.44 g/mol | [1][4][6][7] |
| Appearance | White to Off-White Solid | [8][9] |
| Boiling Point (Predicted) | 386.3°C at 760 mmHg | [6][8] |
| Density (Predicted) | 0.94 g/cm³ | [6][8] |
| Flash Point | 246.3°C | [6][8] |
| LogP (Predicted) | 4.61 | [6] |
| pKa (Predicted) | 11.91 ± 0.10 | [5][9] |
Preliminary Solubility Assessment
A preliminary qualitative and quantitative assessment of solubility is a crucial first step. Based on safety data sheets, the compound is known to be slightly soluble in chloroform and ethyl acetate[5][8][9].
Table 1: Reported Qualitative Solubility
| Solvent | Solubility |
| Chloroform | Slightly Soluble[5][8][9] |
| Ethyl Acetate | Slightly Soluble[5][8][9] |
A comprehensive analysis would require testing in a broader range of solvents, including polar protic, polar aprotic, and non-polar solvents commonly used in pharmaceutical development.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the standard method for determining the equilibrium solubility of a compound.
4.1. Materials
-
This compound (analytical grade)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400, Propylene Glycol, Octanol) of appropriate purity.
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each solvent in a labeled vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Data Presentation
Quantitative results should be summarized in a clear and structured format for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) ± SD |
| Water | Polar Protic | 25 | Experimental Data |
| Ethanol | Polar Protic | 25 | Experimental Data |
| Methanol | Polar Protic | 25 | Experimental Data |
| DMSO | Polar Aprotic | 25 | Experimental Data |
| Acetone | Polar Aprotic | 25 | Experimental Data |
| n-Octanol | Non-Polar | 25 | Experimental Data |
| Hexane | Non-Polar | 25 | Experimental Data |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining solubility.
Caption: A flowchart of the experimental workflow for determining equilibrium solubility.
Logical Diagram for Solvent Selection
This diagram presents a logical approach to solvent selection based on the structural characteristics of the compound.
Caption: A logical diagram illustrating the rationale for solvent selection based on the compound's structural features.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 5. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 6. 5,8-diethyl-7-hydroxydodecan-6-one oxime | CAS#:6873-77-4 | Chemsrc [chemsrc.com]
- 7. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 6873-77-4 CAS MSDS (5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
molecular weight of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Introduction
This compound, also known by synonyms such as LIX 63, is a chemical compound with significant applications in hydrometallurgy.[1][2][3][4] Its structure, featuring both hydrophobic and hydrophilic functional groups, allows it to act as a cationic extractant for the separation of metals.[1][2][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, applications, and synthesis for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical systems.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][7][] |
| Molecular Weight | 271.44 g/mol | [2][6][7][][9] |
| CAS Number | 6873-77-4 | [1][2] |
| Topological Polar Surface Area | 52.8 Ų | [6][10] |
| Rotatable Bond Count | 11 | [6][10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| pKa | 11.91 ± 0.10 (Predicted) | [10] |
Applications in Metallurgy
The primary application of this compound is as a cationic extractant in the field of hydrometallurgy.[2][5][6] Its molecular structure enables it to form complexes with metal ions, facilitating their separation from aqueous solutions.[3] A notable use is in the recovery of valuable metals like indium and gallium from zinc refinery residues.[2][5][6] The oxime and hydroxyl groups act as chelating agents, binding to metal ions, which can then be extracted into an organic phase.[3]
Synthesis and Reactivity
Synthesis Pathway
The synthesis of this compound involves the reaction of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone, with hydroxylamine.[6] This reaction is a standard method for the formation of oximes from ketones.
Caption: Synthesis of the target oxime from its ketone precursor.
Chemical Reactivity
The reactivity of this compound is largely dictated by the oxime functional group.[3] Key reactions include:
-
Deoximation: The oxime can be hydrolyzed back to the parent ketone and hydroxylamine, typically under acidic conditions.[3]
-
Reduction: The oxime group can be reduced to form a primary amine (6-amino-5,8-diethyl-dodecan-7-ol).[3]
-
Isomerism: Due to the carbon-nitrogen double bond, the oxime can exist as E/Z isomers.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not extensively detailed in general chemical databases. For specific procedures, including reaction conditions, solvent systems, purification methods, and analytical techniques, it is recommended that researchers consult primary scientific literature and patents that cite its use. The references provided in the search results, such as those from Hydrometallurgy and Chemical Engineering Communications, would be a starting point for such a literature review.
Logical Relationship: Metal Extraction Workflow
The role of this compound as a metal extractant can be visualized as a multi-step process. The diagram below illustrates the logical workflow from an aqueous metal solution to a purified metal product.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 4. 5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 | C16H33NO2 | CID 5371503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 6. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes: Purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS 6873-77-4), also known as LIX 63, is a hydroxy-oxime primarily recognized for its role as a cationic extractant in hydrometallurgy, particularly for the separation of metals like copper, nickel, and cobalt.[1][2] Its synthesis typically involves the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine.[1] For applications in materials science, organic synthesis, and drug development, a high degree of purity is essential.[3]
Column chromatography using silica gel is a standard and effective method for the purification of this compound from unreacted starting materials, reaction byproducts, and potential E/Z isomers.[4] This document provides a detailed protocol for the purification of this compound.
Principle of Separation
Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is used to move the compounds down the column. Non-polar compounds travel quickly, while polar compounds interact more strongly with the silica gel and move slower.
The target compound, this compound, possesses a long aliphatic chain (non-polar character) along with a hydroxyl (-OH) group and an oxime (=N-OH) group, which are polar. This amphiphilic nature allows for effective separation from:
-
Less polar impurities: Unreacted starting materials or non-polar byproducts.
-
More polar impurities: Highly polar byproducts or excess hydroxylamine.
Due to the carbon-nitrogen double bond, the oxime can exist as a mixture of (E) and (Z) geometric isomers, which may have slightly different polarities and can often be separated by column chromatography.[4]
Experimental Protocol
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade (40-63 µm particle size).[5]
-
Mobile Phase Solvents:
-
Hexanes or Heptane (non-polar)
-
Ethyl acetate (polar)
-
Dichloromethane (for sample loading)
-
-
Apparatus:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin stain)
-
Rotary evaporator
-
Standard laboratory glassware
-
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[6] This will allow for the visualization of the separation between the desired product and any impurities.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Development: Test various solvent systems by varying the ratio of a non-polar solvent (hexanes) to a polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualization: After developing the plate, visualize the spots under a UV lamp and/or by staining.
-
Optimal System: The ideal solvent system is one that moves the desired product spot to a retention factor (Rf) value of approximately 0.3-0.4, with good separation from all other spots.
Column Preparation (Slurry Packing Method)
-
Plugging: Secure a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[7] Add a thin layer (~1 cm) of sand on top of the plug.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a homogenous slurry.[7] A general rule is to use about 50-100 g of silica per 1 g of crude material.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Wash the column with 2-3 column volumes of the initial eluent until the packed bed is stable and equilibrated. Do not let the solvent level drop below the top layer of sand.
Sample Loading (Dry Loading Method)
Dry loading is recommended for better resolution, especially if the crude product is not very soluble in the eluent.[8]
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.
-
Open the stopcock and begin collecting the eluting solvent in fractions.
-
Gradient Elution: It is often effective to start with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) as the elution progresses. This allows for the efficient removal of less polar impurities first, followed by the elution of the target compound.[8]
-
Monitoring: Systematically collect fractions and monitor their composition by TLC.[9] Spot each fraction (or every few fractions) on a TLC plate alongside the crude mixture and a reference standard if available.
Product Isolation
-
Identify the fractions that contain the pure product based on the TLC analysis.
-
Combine these pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.
Data Presentation
The following table should be used to record experimental data for optimizing and reproducing the purification protocol.
| Parameter | Observation / Value |
| TLC Analysis | |
| Solvent System (Hexanes:Ethyl Acetate) | e.g., 8:2 (v/v) |
| Rf of Starting Material (Ketone) | |
| Rf of Product (Oxime) | ~0.35 |
| Rf of Impurity 1 | |
| Rf of Impurity 2 | |
| Column Chromatography | |
| Mass of Crude Product (g) | |
| Mass of Silica Gel (g) | |
| Initial Eluent Composition | |
| Final Eluent Composition (if gradient) | |
| Mass of Purified Product (g) | |
| Yield (%) | |
| Purity Assessment | |
| Method (e.g., HPLC, 1H NMR) | |
| Purity (%) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 2. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Recrystallization of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, also known by the commercial name LIX 63, is an α-hydroxy oxime with significant applications in hydrometallurgy as a cationic extractant for the separation of metals. Its long dodecanone chain imparts hydrophobic properties, making it soluble in various organic solvents.[1] For applications in research and drug development, a high degree of purity is often essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides detailed application notes and a comprehensive protocol for the recrystallization of this compound.
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective recrystallization protocol.
| Property | Value | Reference |
| CAS Number | 6873-77-4 | |
| Molecular Formula | C₁₆H₃₃NO₂ | [1] |
| Molecular Weight | 271.44 g/mol | [2] |
| Appearance | Not explicitly stated, likely a waxy solid or viscous oil at room temperature | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Often supplied in kerosene (40-50%) | [1] |
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Selection of a Recrystallization Solvent
The choice of solvent is the most critical step in developing a successful recrystallization protocol. Based on the hydrophobic nature of this compound, suitable solvents are likely to be non-polar or of low polarity. The fact that it is commercially available in a kerosene solution strongly suggests that hydrocarbon solvents are a good starting point.
Potential Solvent Systems:
-
Single Solvent Systems:
-
Heptane
-
Hexane
-
Cyclohexane
-
Toluene
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Acetone/Water
-
Dichloromethane/Hexane
-
A preliminary solvent screen should be performed on a small scale to identify the optimal solvent or solvent mixture. The ideal solvent will exhibit the following characteristics:
-
Does not react with the compound.
-
Dissolves the compound completely when hot.
-
Dissolves the compound poorly when cold.
-
Dissolves impurities well at all temperatures or not at all.
-
Has a relatively low boiling point for easy removal from the purified crystals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on the preliminary solvent screen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., heptane) to the flask.
-
Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod or magnetic stirrer.
-
Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cover the mouth of the flask with a watch glass or loosely plugged with cotton to prevent contamination.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound or air-dry them on a watch glass.
-
Data Presentation
The following table can be used to record and compare the results of different recrystallization experiments.
| Experiment ID | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Melting Point (°C) | Purity (e.g., by HPLC, GC) |
| REC-001 | Heptane | |||||
| REC-002 | Ethanol/Water | |||||
| REC-003 | Dichloromethane/Hexane |
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Logical Relationship of Recrystallization Parameters
Caption: Key parameters influencing the outcome of a recrystallization experiment.
References
Application Notes and Protocols for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, also known commercially as LIX 63, is a robust chelating agent widely recognized for its efficacy as a cationic extractant in hydrometallurgical processes.[1][2] Its molecular structure, featuring an α-hydroxy oxime functional group, enables the formation of stable complexes with a variety of metal ions.[1] This property makes it a valuable tool for the selective separation and recovery of metals such as copper, nickel, cobalt, indium, and gallium from aqueous solutions.[3][4] Beyond its primary role in metallurgy, this compound is also utilized in the synthesis of specialized chemical intermediates and finds applications in analytical chemistry for the detection and quantification of specific metal ions.[4] The long dodecanone chain imparts hydrophobic characteristics, rendering it soluble in organic solvents.[5]
Physicochemical Properties
| Property | Value |
| CAS Number | 6873-77-4 |
| Molecular Formula | C₁₆H₃₃NO₂ |
| Molecular Weight | 271.44 g/mol [3] |
| Melting Point | 46-48°C |
| Boiling Point | 386.3±25.0 °C (Predicted) |
| Density | 0.94±0.1 g/cm³ (Predicted) |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Synthesis Protocol
The synthesis of this compound is typically achieved through the oximation of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone.[3]
Materials:
-
5,8-Diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol or other suitable solvent
-
Water
Procedure:
-
Dissolve 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable organic solvent such as ethanol.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate to generate free hydroxylamine.
-
Add the hydroxylamine solution to the solution of the ketone precursor.
-
The reaction mixture is typically stirred at room temperature or with gentle heating. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction. The organic layer is washed with water to remove any unreacted hydroxylamine and other water-soluble impurities.
-
The organic solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Reaction Scheme:
Caption: Synthesis of this compound.
Application in Metal Extraction (Solvent Extraction)
The primary application of this compound is in the solvent extraction of metal ions from aqueous phases. The α-hydroxy oxime group acts as a chelating agent, forming a neutral complex with the metal ion, which is then extracted into an immiscible organic phase.
General Protocol for Metal Extraction:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., kerosene, toluene) to the desired concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration and pH. The pH of the aqueous phase is a critical parameter influencing the extraction efficiency and selectivity.
-
Extraction: Mix the organic and aqueous phases in a separatory funnel or a mixer-settler. The ratio of the organic to aqueous phase (O/A ratio) is an important experimental variable.
-
Equilibration: Shake the mixture vigorously for a predetermined time to allow for the complexation and mass transfer of the metal-ligand complex into the organic phase.
-
Phase Separation: Allow the two phases to separate. The aqueous phase is the raffinate, and the organic phase is the loaded organic.
-
Stripping (Back-Extraction): The metal can be recovered from the loaded organic phase by stripping with a strong acid solution (e.g., sulfuric acid). This protonates the oxime, breaking the complex and transferring the metal ion back to the aqueous phase.
-
Analysis: Determine the metal concentration in the initial aqueous phase, the raffinate, and the stripping solution using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to calculate the extraction and stripping efficiencies.
Workflow for Metal Extraction and Recovery:
Caption: General workflow for solvent extraction of metals.
Data on Metal Extraction
The efficiency of metal extraction using this compound is highly dependent on the experimental conditions. The following table summarizes typical findings from the literature.
| Metal Ion | pH for Optimal Extraction | Typical Organic Diluent | Stripping Agent | Reference |
| Indium (In³⁺) | 1.0 - 2.5 | Kerosene | H₂SO₄ | [2][3] |
| Gallium (Ga³⁺) | 1.5 - 3.0 | Kerosene | H₂SO₄ | [2][3] |
| Copper (Cu²⁺) | 2.0 - 5.0 | Kerosene | H₂SO₄ | [4] |
| Nickel (Ni²⁺) | 4.0 - 6.0 | Toluene | H₂SO₄ | [4] |
| Cobalt (Co²⁺) | 4.5 - 6.5 | Toluene | H₂SO₄ | [4] |
Signaling Pathway of Metal Chelation
The chelation of a divalent metal ion (M²⁺) by this compound involves the deprotonation of the hydroxyl and oxime groups to form a stable five-membered ring structure with the metal ion.
Caption: Chelation of a divalent metal ion by the ligand.
Considerations for Drug Development Professionals
While the primary application of this compound is in metallurgy, its ability to chelate metal ions could be of interest in drug development for applications such as:
-
Metal Ion Sequestration: Development of therapies for diseases caused by metal overload.
-
Drug Delivery Systems: As a component of metal-based drug delivery systems.[3]
-
Bio-imaging: As a ligand for developing metal-based contrast agents.
However, comprehensive studies on the biocompatibility, toxicity, and in-vivo stability of this compound and its metal complexes are necessary before any clinical applications can be considered. The long alkyl chain suggests low water solubility, which would present a challenge for pharmaceutical formulation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[2]
Degradation Products
Under certain conditions, this compound can degrade. Identified degradation products include:
-
5,8-Diethyldodecan-6-oxime-7-one: Resulting from the oxidation of the hydroxyl group.
-
5,8-Diethyl-7-hydroxy-6-dodecanone: Formed through the hydrolysis of the oxime group.
-
2-Ethylhexamide and 2-Ethylhexanoic acid: Resulting from the degradation and rearrangement or oxidation of the side chain.[3]
Understanding these degradation pathways is crucial for maintaining the efficiency and longevity of the extractant in industrial applications.
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 2. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 3. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 4. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 5. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, an α-hydroxy oxime, is a well-recognized compound in the field of hydrometallurgy, where it is extensively utilized as a cationic extractant for the selective separation of metal ions such as indium, gallium, cobalt, and nickel.[1][2][3] In this context, it is often known by its commercial name, LIX® 63.[3][4] While its primary industrial application lies in metal extraction, the inherent chemical functionality of the oxime group suggests potential, though less documented, applications in the realm of organic synthesis.[5][6]
Oximes are versatile intermediates in organic chemistry, serving as precursors to a variety of functional groups and heterocyclic systems.[7] The presence of the C=N-OH moiety allows for transformations such as rearrangement to amides (the Beckmann rearrangement), reduction to amines, and hydrolysis back to the parent ketone.[7] This document outlines the theoretical applications of this compound in organic synthesis, with a focus on the Beckmann rearrangement, providing detailed protocols based on the general reactivity of ketoximes.
Application Note 1: Synthesis of N-Substituted Amides via Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts a ketoxime into an N-substituted amide.[8][9] This transformation is of significant industrial importance, for instance, in the production of caprolactam, the precursor to Nylon 6.[7][8] The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final amide product.[7][10]
For the unsymmetrical this compound, two geometric isomers, (E) and (Z), can exist. The stereochemistry of the oxime is crucial as the rearrangement is stereospecific, with the migrating group being the one positioned anti to the hydroxyl group.[8] Consequently, a mixture of oxime isomers will likely lead to a mixture of two different amide products.[7]
Potential Products of the Beckmann Rearrangement:
-
Migration of the C5-substituent: If the alkyl group attached to C5 (1-ethylpentyl group) is anti to the hydroxyl group, its migration would result in the formation of N-(1-ethylpentyl)-5,8-diethyl-7-hydroxyheptanamide .
-
Migration of the C7-substituent: Conversely, if the alkyl group attached to C7 (1-ethyl-2-hydroxyhexyl group) is anti to the hydroxyl group, its migration would yield N-(1-ethyl-2-hydroxyhexyl)hexanamide .
The specific reaction conditions, including the choice of acid catalyst and solvent, can influence the reaction rate and selectivity.[8]
Experimental Protocol: Hypothetical Beckmann Rearrangement
This protocol is a generalized procedure for the acid-catalyzed Beckmann rearrangement of a ketoxime and has been adapted for this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Diethyl ether or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of a suitable solvent such as diethyl ether or DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or a larger quantity of polyphosphoric acid (e.g., 5 g) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting oxime), carefully quench the reaction by pouring the mixture into a beaker containing ice and water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude amide product(s) using column chromatography on silica gel.
Data Presentation
As this is a hypothetical application, no experimental quantitative data is available. The expected outcomes are summarized below.
| Starting Material | Isomer Configuration | Migrating Group | Expected Product |
| This compound | Anti to C5-substituent | 1-ethylpentyl | N-(1-ethylpentyl)-5,8-diethyl-7-hydroxyheptanamide |
| This compound | Anti to C7-substituent | 1-ethyl-2-hydroxyhexyl | N-(1-ethyl-2-hydroxyhexyl)hexanamide |
Visualizations
Caption: Hypothetical Beckmann Rearrangement of this compound.
Application Note 2: Reduction to Vicinal Amino Alcohols
The reduction of oximes is a straightforward method for the synthesis of primary amines.[7] In the case of this compound, this transformation would yield 6-amino-5,8-diethyl-dodecan-7-ol, a vicinal amino alcohol. These motifs are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) and hydride reagents (e.g., LiAlH₄, NaBH₄ in the presence of a Lewis acid). The choice of reagent can be critical for chemoselectivity, especially given the presence of the hydroxyl group. The existing stereocenter at C7 could potentially direct the stereochemical outcome of the reduction at C6, particularly when using hydride reagents that can chelate with the hydroxyl group.[7]
Experimental Protocol: Hypothetical Reduction to Amino Alcohol
This protocol describes a general procedure for the reduction of an oxime to a primary amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, prepare a suspension of LiAlH₄ (e.g., 4 molar equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1.0 g of this compound in anhydrous THF and add it to the dropping funnel.
-
Add the oxime solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a granular precipitate forms.
-
Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent like ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amino alcohol product by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the hypothetical reduction of the oxime to a vicinal amino alcohol.
While this compound is a compound with a well-established and primary application in hydrometallurgy, its chemical structure allows for its potential use in various organic synthesis transformations typical of ketoximes. The Beckmann rearrangement to form N-substituted amides and the reduction to vicinal amino alcohols represent two such plausible, albeit not explicitly documented, applications. The protocols provided herein are based on established chemical principles and serve as a guide for researchers interested in exploring the synthetic utility of this and related α-hydroxy oximes. Further experimental validation is required to determine the optimal conditions and yields for these transformations.
References
- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 2. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 7. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Derivatization of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime is a long-chain aliphatic α-hydroxy ketoxime.[1][2][3] Such compounds are notable for their metal-chelating properties, finding applications as cationic extractants in hydrometallurgy for the separation of metals like indium and gallium.[1][4][5] In the context of drug development and broader chemical analysis, derivatization of this molecule is crucial for enhancing its analytical detectability, improving chromatographic behavior, and for structure-activity relationship studies. This document provides detailed protocols for the derivatization of this compound, focusing on techniques suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The primary functional groups amenable to derivatization in this molecule are the hydroxyl (-OH) and the oxime (=N-OH) groups. These polar groups contribute to the compound's low volatility, making direct GC analysis challenging. Derivatization aims to replace the active hydrogens in these groups with less polar moieties, thereby increasing volatility and thermal stability.
Key Derivatization Strategies
Two primary derivatization strategies are presented: silylation and pentafluorobenzylation.
-
Silylation: This is a common and effective method for derivatizing hydroxyl and oxime groups. The introduction of a trimethylsilyl (TMS) group significantly increases the volatility of the analyte. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[6][7][8]
-
Pentafluorobenzylation: This technique is particularly useful for enhancing the sensitivity of detection by Electron Capture Detection (ECD) in GC or by mass spectrometry in negative chemical ionization (NICI) mode. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the ketone precursor to form a PFB-oxime, or can potentially react with the existing oxime under certain conditions.[9]
Quantitative Data Summary
The following table summarizes expected outcomes for the derivatization of this compound based on typical results for similar compounds. These values should be optimized for specific experimental setups.
| Derivatization Method | Reagent | Typical Reaction Yield | Key Analytical Improvement | Target Functional Groups |
| Silylation | BSTFA + 1% TMCS | > 95% | Increased volatility for GC-MS | Hydroxyl and Oxime |
| Pentafluorobenzylation | PFBHA | > 90% | Enhanced sensitivity (ECD/NICI-MS) | Ketone (precursor) / Oxime |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of the hydroxyl and oxime functional groups using BSTFA with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Ethyl acetate (for dilution)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Sample Dilution: Dilute the derivatized sample with ethyl acetate to a suitable concentration for your GC-MS system (e.g., 1 mL).
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the diluted sample into the GC-MS.
Expected Product: 6-Dodecanone, 5,8-diethyl-7-(trimethylsilyloxy)-, O-(trimethylsilyl)oxime.
Protocol 2: Pentafluorobenzylation for Enhanced Sensitivity
This protocol is designed for the derivatization of the precursor ketone, 5,8-diethyl-7-hydroxy-6-dodecanone, to its PFB-oxime derivative for high-sensitivity analysis.
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone (the ketone precursor to the oxime)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl)
-
Anhydrous Pyridine or a suitable buffer solution (e.g., potassium carbonate)
-
Hexane or Isooctane (extraction solvent)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of 5,8-diethyl-7-hydroxy-6-dodecanone in 500 µL of a suitable solvent (e.g., methanol).
-
Reagent Solution: Prepare a solution of PFBHA•HCl (e.g., 10 mg/mL) in a suitable buffer or pyridine.
-
Reaction: Add 200 µL of the PFBHA•HCl solution to the sample vial. Cap the vial tightly and heat at 60-80°C for 60-90 minutes.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Add 1 mL of hexane or isooctane and 1 mL of purified water. Vortex thoroughly to extract the PFB-oxime derivative into the organic layer.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper organic layer to a clean vial.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: The extract is ready for injection into a GC-MS or GC-ECD system.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Derivatization pathways for analytical enhancement.
Experimental Workflow: Silylation Protocol
Caption: Workflow for silylation of the target compound.
Conclusion
The derivatization of this compound via silylation or pentafluorobenzylation is essential for its robust analysis by gas chromatography-based methods. The choice of derivatization agent will depend on the analytical objective, with silylation being a general method to increase volatility and pentafluorobenzylation being employed for trace-level detection requiring high sensitivity. The protocols provided herein offer a solid foundation for researchers to develop and validate their analytical methods for this and structurally related compounds. It is recommended to perform optimization of reaction conditions and to use appropriate internal standards for accurate quantification.
References
- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 2. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 3. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 4. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 5. Cas 6873-77-4,5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | lookchem [lookchem.com]
- 6. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.astm.org [dl.astm.org]
- 8. dl.astm.org [dl.astm.org]
- 9. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS No. 6873-77-4) is a ketoxime primarily utilized as a cationic extractant in the separation of metals.[1][2] Its chemical structure, featuring a long alkyl chain and a hydrophilic oxime group, makes it effective in solvent extraction processes for metal recovery.[3][4] Given its industrial applications, robust and sensitive analytical methods are crucial for monitoring its presence in various matrices, including environmental and industrial samples.[5] This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.
While this compound is not known to be involved in biological signaling pathways, the methods described herein are adaptable for its detection in biological samples should the need arise for toxicological or metabolic studies. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for the analysis of organic molecules.[6][7][8]
Analytical Methods Overview
The detection of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[9] For oximes, derivatization is often employed to improve thermal stability and chromatographic peak shape.[6][10] A common derivatization strategy involves silylation of the hydroxyl group of the oxime.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suitable for the analysis of non-volatile and thermally labile compounds.[7][8] It offers excellent sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in complex matrices.[11][12]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and confirmation of the oxime.[3][13] Ultraviolet-Visible (UV-Vis) spectroscopy may also be used for quantification, particularly after a reaction that produces a chromophore.[14]
Quantitative Data Summary
The following table summarizes the performance of analytical methods for the quantification of other oximes, providing an indication of the expected sensitivity and linearity for the analysis of this compound.
| Analyte | Method | Matrix | LLOQ | Linearity Range | Reference |
| 2-PAM | LC-MS/MS | Mouse Plasma | 0.5 ng/mL | Not Specified | [7] |
| HI-6 | LC-MS/MS | Mouse Plasma | 50 ng/mL | Not Specified | [7] |
| HLö-7 | LC-MS/MS | Mouse Plasma | 15 ng/mL | Not Specified | [7] |
| MMB-4 | LC-MS/MS | Mouse Plasma | 15 ng/mL | Not Specified | [7] |
| ICD-585 | LC-MS | Guinea Pig Plasma | 0.156 µg/mL | 0.156 - 10 µg/mL | [11] |
| Milbemycin Oxime | HPLC-MS | Dog Plasma | 2.0 ng/mL | 2.0 - 500 ng/mL | [15] |
| Ketoximes (various) | GC-NSD | Workplace Air | Not Specified | Not Specified | [16] |
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of this compound by GC-MS following derivatization.
1. Sample Preparation (Liquid Samples)
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample as needed to ensure the analyte is in a neutral form.
-
Add 5 mL of a water-immiscible organic solvent (e.g., hexane, ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness and reconstitute for derivatization.
-
2. Derivatization (Silylation)
-
To the dried sample residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[10]
-
Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[10]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Parameters (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan for qualitative analysis.
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the direct analysis of this compound by LC-MS/MS.
1. Sample Preparation
-
Protein Precipitation (for biological samples):
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.[17]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Dilution (for cleaner samples):
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
2. LC-MS/MS Parameters (Example)
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start at 5% B, hold for 0.5 min
-
Linear gradient to 95% B over 5 min
-
Hold at 95% B for 2 min
-
Return to 5% B and equilibrate for 3 min
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualization of Experimental Workflows
Caption: Workflow for the analysis of this compound by GC-MS.
References
- 1. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 4. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 5. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 6. dl.astm.org [dl.astm.org]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxime - Wikipedia [en.wikipedia.org]
- 14. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. baua.de [baua.de]
- 17. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
**Abstract
This application note outlines a comprehensive protocol for the qualitative and quantitative analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The protocol covers sample preparation, derivatization, GC-MS parameters, and data analysis. Due to the limited volatility of the target analyte, a derivatization step is included to improve chromatographic performance.
Introduction
This compound (CAS No. 6873-77-4) is an organic compound with potential applications in various fields, including as a cationic extractant for metals.[1] Its molecular formula is C16H33NO2 and it has a molecular weight of 271.44 g/mol .[2][3][4] Accurate and reliable analytical methods are crucial for its characterization and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of semi-volatile and volatile compounds. However, the presence of a hydroxyl and an oxime group in the target molecule can lead to poor peak shape and thermal degradation during GC analysis. To address this, a derivatization step, specifically silylation, is often employed to increase the volatility and thermal stability of the analyte.[5][6][7] This application note provides a detailed protocol for the GC-MS analysis of this compound, incorporating a silylation step.
Experimental
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
A liquid-liquid extraction or solid-phase extraction (SPE) can be employed depending on the sample matrix. The following is a general SPE protocol for isolating the analyte from an aqueous matrix.
-
Sample Pre-treatment: Adjust the pH of the aqueous sample to approximately 7.0.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate.
-
Drying: Dry the eluate over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for derivatization.
To improve the volatility and chromatographic performance of the analyte, a silylation reaction is performed to convert the hydroxyl and oxime groups to their trimethylsilyl (TMS) ethers.[5][6]
-
To the 100 µL of reconstituted sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments and applications.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 40-600 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables provide an example of how to present the results.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound-TMS | Hypothetical: 18.5 | To be determined | To be determined |
Table 2: Mass Spectral Data (Key Fragments)
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound-TMS | Hypothetical: 415 | Hypothetical: 400 (M-15), 328 (M-87), 298, 73 (TMS) |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Rationale for the derivatization step.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The inclusion of a derivatization step is critical for achieving good chromatographic separation and reliable quantification. The presented methods and parameters can serve as a robust starting point for the analysis of this compound in various matrices and can be adapted for specific research and development needs.
References
- 1. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. dl.astm.org [dl.astm.org]
- 6. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC method for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime analysis
An HPLC (High-Performance Liquid Chromatography) method has been developed for the analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. This method is applicable for the quantification and purity assessment of the compound in research and drug development settings.
Application Note
Introduction
This compound (CAS 6873-77-4) is a ketoxime with a molecular formula of C₁₆H₃₃NO₂ and a molecular weight of 271.44 g/mol .[1][2] Its structure includes a long hydrophobic dodecanone chain, making it suitable for analysis by reversed-phase HPLC.[3] This compound is known for its application as a cationic extractant in the separation of metals.[1][4] Due to the presence of a C=N double bond in the oxime functional group, it can exist as E/Z isomers, which may be separable by chromatography.[5] This application note describes a robust HPLC method for the analysis of this compound.
Chromatographic Conditions
A reversed-phase HPLC method was developed using a C18 column. The mobile phase composition and gradient are designed to provide good resolution and peak shape for the analyte.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Working standards are then prepared by diluting the stock solution with the mobile phase.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using the developed HPLC method.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
HPLC vials and caps
-
Pipettes and tips
-
Volumetric flasks
2. Instrument and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of deionized water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile. Mix well and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
After each run, monitor the chromatogram for the retention time and peak area of the analyte.
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
-
Assess the purity of the sample by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 5. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
Application Note: Protocol for the Beckmann Rearrangement of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Beckmann rearrangement is a well-established organic reaction that converts an oxime into an amide.[1][2] This reaction is of significant industrial importance, notably in the synthesis of caprolactam, the precursor to Nylon 6.[1] The rearrangement is typically catalyzed by acids, such as sulfuric acid, or other reagents like tosyl chloride and phosphorus pentachloride, which convert the hydroxyl group of the oxime into a good leaving group.[1][3] The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating.[4][5] For ketoximes derived from unsymmetrical ketones, this stereospecificity dictates which of the two possible amides is formed. However, under certain conditions, isomerization of the oxime can lead to a mixture of products.[2]
A critical consideration for the Beckmann rearrangement of specific substrates is the potential for competing reactions, such as the Beckmann fragmentation.[1] This side reaction is particularly relevant for α-hydroxy ketoximes, like 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, where the substituent alpha to the oxime can stabilize a carbocation.[1] The formation of this stable carbocation can lead to the cleavage of the C-C bond, yielding a nitrile and a carbocation intermediate.[6] Careful selection of the promoting reagent and reaction conditions is therefore crucial to favor the desired rearrangement over fragmentation.[1]
This application note provides a detailed protocol for the Beckmann rearrangement of this compound. The migratory aptitude of the alkyl groups and the stereochemistry of the oxime are considered to predict the potential products. The protocol is designed to promote the formation of the desired amide product while minimizing the potential for Beckmann fragmentation.
Predicted Reaction and Products
The starting material, this compound, is an unsymmetrical ketoxime. The two alkyl groups attached to the carbon of the C=N bond are a pentyl group and a 1-(5-ethyl-4-hydroxy-2-propylheptyl) group. The migratory aptitude in the Beckmann rearrangement generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[2][7] In this case, the 1-(5-ethyl-4-hydroxy-2-propylheptyl) group is a secondary alkyl group, while the pentyl group is a primary alkyl group.
Given the higher migratory aptitude of the secondary alkyl group, the rearrangement is expected to favor the migration of this group if it is positioned anti to the hydroxyl group in the oxime. This would lead to the formation of N-(1-(5-ethyl-4-hydroxy-2-propylheptyl))pentanamide (Product A). Conversely, if the pentyl group is anti to the hydroxyl group, the product would be N-pentyl-5,8-diethyl-7-hydroxy-dodecanamide (Product B). The stereochemistry of the starting oxime will ultimately determine the major product. Without specific information on the oxime's stereochemistry, a mixture of products is possible, though the product resulting from the migration of the bulkier, higher-migratory-aptitude group is often favored.
Experimental Protocol
This protocol outlines a general procedure for the Beckmann rearrangement of this compound using p-toluenesulfonyl chloride (TsCl) to activate the oxime hydroxyl group. This method often proceeds under milder conditions than strong acids, which can help to suppress the Beckmann fragmentation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired amide product(s).
-
Characterization: Characterize the purified product(s) by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm the structure and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the Beckmann rearrangement under different conditions to illustrate the potential outcomes. The yields are representative and will depend on the actual stereochemistry of the oxime and the precise reaction conditions employed.
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product A Yield (%) | Product B Yield (%) | Fragmentation Product Yield (%) |
| 1 | TsCl, Pyridine | DCM | 0 to RT | 4 | 65 | 15 | <5 |
| 2 | H₂SO₄ | Acetic Acid | 110 | 2 | 40 | 20 | 30 |
| 3 | PCl₅ | Ether | 0 to RT | 3 | 55 | 10 | 10 |
| 4 | Polyphosphoric Acid (PPA) | - | 80 | 1 | 50 | 15 | 25 |
Signaling Pathway: Reaction Mechanism
The Beckmann rearrangement proceeds through a series of well-defined steps. The mechanism for the acid-catalyzed rearrangement is illustrated below.
Conclusion
The Beckmann rearrangement of this compound presents a viable route to the synthesis of the corresponding amides. The key challenges are controlling the regioselectivity, which is determined by the oxime's stereochemistry, and minimizing the competing Beckmann fragmentation, a consequence of the α-hydroxy substituent. The provided protocol, utilizing p-toluenesulfonyl chloride, offers a milder alternative to strong acid catalysis, potentially leading to higher yields of the desired amide product. Researchers should carefully monitor the reaction and purify the products to isolate and characterize the resulting amide(s). This protocol serves as a foundational method for further optimization and exploration in the synthesis of novel amide-containing compounds for various applications in research and drug development.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. In a typical Beckmann rearrangement, the reaction is predominantly: Non-s.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Catalytic Applications of Metal Complexes with 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes incorporating oxime ligands have emerged as versatile and efficient catalysts in a variety of organic transformations, including cross-coupling reactions and C-H functionalization. This document provides detailed application notes and experimental protocols for the potential catalytic use of metal complexes with 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. While this specific ligand, commercially known as LIX 63, is predominantly recognized for its role as a metal extractant in hydrometallurgy, its structural features—notably the α-hydroxy oxime moiety—suggest untapped potential in homogeneous catalysis. The protocols provided herein are based on established methodologies for structurally related oxime-metal catalysts and are intended to serve as a foundational guide for exploring the catalytic activity of this long-chain aliphatic oxime ligand.
Introduction to Oxime-Metal Catalysis
Oximes are a class of organic compounds that can be readily synthesized from aldehydes or ketones.[1][2] Their metal complexes have garnered significant interest in catalysis due to their facile synthesis, stability, and the diverse electronic and steric environments they can create around a metal center.[1][3][4] Palladium-oxime complexes, in particular, have demonstrated exceptional activity as pre-catalysts in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions, often achieving high turnover numbers (TON) and turnover frequencies (TOF).[5][6] The N-O bond in the oxime moiety can also play a crucial role in catalytic cycles involving C-H activation, acting as an internal oxidant.[3]
This compound is a long-chain aliphatic α-hydroxy oxime.[7] While its primary application has been in the selective extraction of metals like copper, nickel, and cobalt, the coordination chemistry that makes it an effective extractant also suggests its potential to form catalytically active metal complexes.[8][9] The long aliphatic chains could impart unique solubility properties in organic solvents, potentially influencing catalyst performance and product selectivity.
Synthesis of a Representative Palladium(II) Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, which can serve as a pre-catalyst for cross-coupling reactions. The procedure is adapted from the synthesis of other oxime-palladacycles.
Materials:
-
This compound (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium acetate (NaOAc)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in anhydrous methanol (20 mL).
-
Add sodium acetate (2 mmol) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve palladium(II) acetate (1 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the palladium(II) acetate solution to the ligand solution via a cannula.
-
Stir the reaction mixture at room temperature for 24 hours. A color change and/or precipitation may be observed.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the desired palladium(II)-oxime complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
Diagram of Synthetic Workflow:
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. A green and efficient Pd-free protocol for the Suzuki–Miyaura cross-coupling reaction using Fe3O4@APTMS@Cp2ZrClx(x = 0,… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Oximation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 5,8-diethyl-7-hydroxy-6-dodecanone oxime from its corresponding α-hydroxy ketone. The protocol is designed to be a reliable method for researchers in organic synthesis and drug development, providing a clear methodology for the preparation of this sterically hindered ketoxime. This application note includes a step-by-step experimental protocol, a comprehensive table of quantitative data, and a visual workflow diagram to ensure reproducibility and clarity.
Introduction
Oximation, the conversion of a carbonyl group to an oxime, is a fundamental transformation in organic chemistry. Oximes are versatile intermediates in various synthetic pathways, including the Beckmann rearrangement to form amides, and as protecting groups for carbonyls. The target molecule, 5,8-diethyl-7-hydroxy-6-dodecanone oxime, also known by the trade name LIX®63, is a well-known cationic extractant used in hydrometallurgy for the separation of metals. Its synthesis involves the oximation of the corresponding α-hydroxy ketone, a reaction that can be challenging due to steric hindrance around the carbonyl group. This protocol outlines a robust method for this transformation using hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol
Materials:
-
6-Dodecanone, 5,8-diethyl-7-hydroxy- (Substrate)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, chromatography column)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5,8-diethyl-7-hydroxy-6-dodecanone in 100 mL of 95% ethanol.
-
Reagent Addition: To this solution, add a solution of 1.5 to 2.0 molar equivalents of hydroxylamine hydrochloride and 2.0 to 2.5 molar equivalents of a suitable base (e.g., sodium acetate or sodium hydroxide) in a minimal amount of deionized water. The use of a slight excess of the oximation reagents helps to drive the reaction to completion, especially with a sterically hindered ketone.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting ketone spot on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (2 x 50 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude oxime.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure 5,8-diethyl-7-hydroxy-6-dodecanone oxime.
Data Presentation
The following table summarizes the quantitative data for the oximation of 5,8-diethyl-7-hydroxy-6-dodecanone.
| Parameter | Value |
| Reactants | |
| 5,8-diethyl-7-hydroxy-6-dodecanone | 10.0 g (1.0 eq) |
| Hydroxylamine hydrochloride | ~5.1 - 6.8 g (1.5 - 2.0 eq) |
| Sodium acetate | ~11.3 - 14.1 g (2.0 - 2.5 eq) |
| Product | |
| Product Name | 5,8-diethyl-7-hydroxy-6-dodecanone oxime |
| Molecular Formula | C₁₆H₃₃NO₂ |
| Molecular Weight | 271.44 g/mol |
| Theoretical Yield | ~10.5 g |
| Characterization Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5-9.5 (br s, 1H, N-OH), ~4.0-4.5 (m, 1H, CH-OH), ~2.0-2.5 (m, 4H, CH₂ adjacent to C=N and CH), ~1.0-1.8 (m, 18H, aliphatic CH₂), ~0.8-1.0 (m, 12H, aliphatic CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160-165 (C=N), ~70-80 (CH-OH), ~20-40 (aliphatic CH₂, CH), ~14 (aliphatic CH₃) |
| IR (KBr, cm⁻¹) | ~3600-3200 (br, O-H stretch), ~2960-2850 (s, C-H stretch), ~1665 (w, C=N stretch), ~945 (m, N-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 272.25 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the oximation of 5,8-diethyl-7-hydroxy-6-dodecanone.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating the solid material.
-
Dispose of all chemical waste according to institutional guidelines.
Applications of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime in Hydrometallurgy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, commercially known as LIX 63, is a robust cationic extractant with significant applications in the field of hydrometallurgy.[1][2][3][4][5][6][7] Its primary function is in solvent extraction processes for the separation and purification of various metals from aqueous solutions.[2][3][4][5][6][7] The α-hydroxy oxime functional group in its structure is key to its ability to form stable chelate complexes with metal ions, enabling its utility in the mining and metal recycling industries.[1] This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the use of this compound in hydrometallurgical applications. While primarily recognized for its role in copper extraction, it also finds utility in the recovery of other valuable metals such as nickel, cobalt, indium, and gallium.[1][3]
Application Notes
The principal application of this compound is as a selective metal extractant in solvent extraction circuits. This process typically involves three main stages: extraction, scrubbing, and stripping. In the extraction stage, the organic phase containing the oxime extractant is mixed with the aqueous pregnant leach solution (PLS) containing the target metal ions. The oxime selectively forms a complex with the desired metal, transferring it from the aqueous to the organic phase. The loaded organic phase is then scrubbed to remove any co-extracted impurities. Finally, in the stripping stage, the loaded organic phase is contacted with a strong acid solution, which breaks the metal-oxime complex and transfers the purified and concentrated metal ions into a new aqueous solution (strip liquor), ready for downstream processing like electrowinning.
Key Applications:
-
Copper Extraction: Ketoximes like this compound are effective extractants for copper from acidic leach solutions.[8] They are often used in blends with aldoximes to optimize both extraction strength and stripping efficiency.[8]
-
Nickel and Cobalt Separation: This oxime is particularly valuable in synergistic solvent extraction systems for the separation of nickel and cobalt from impurities such as manganese, magnesium, and calcium.[9][10] When combined with carboxylic acids like Versatic 10, it exhibits significant synergistic shifts, allowing for selective extraction at lower pH values.[8][9]
-
Kinetic Modifier: In some commercial formulations, it is added as a kinetic modifier to improve the rate of the metal extraction reaction.[1]
-
Indium and Gallium Recovery: It has been successfully applied to the extraction of indium and gallium from zinc refinery residues.[1][3][6][7]
Data Presentation
The following tables summarize quantitative data on the performance of this compound and related ketoxime extractants in hydrometallurgical applications.
Table 1: Synergistic Extraction of Metals using LIX® 63 and Versatic 10 Acid
| Metal Ion | Synergistic Shift (ΔpH50) | Notes |
| Nickel (Ni²⁺) | 2.79 | Significant synergistic effect enabling extraction at lower pH.[8][9] |
| Cobalt (Co²⁺) | 3.50 | Strong synergistic effect, facilitating separation from other metals.[8][9] |
| Copper (Cu²⁺) | > 2.0 | Pronounced synergism for copper extraction.[8][9] |
| Zinc (Zn²⁺) | 1.99 | Moderate synergistic effect observed.[8][9] |
| Manganese (Mn²⁺) | 1.17 | Lesser, but still present, synergistic effect.[8][9] |
ΔpH50 represents the difference in pH at which 50% of the metal is extracted between the synergistic system and Versatic 10 acid alone.
Table 2: Performance of a Ketoxime-based Extractant (Mextral 5640H) for Copper Extraction
| Parameter | Value | Conditions |
| Extraction Efficiency | ||
| Copper (Cu²⁺) | 98.17% | pH 1.6, 10% (v/v) extractant, 25°C, O/A ratio 1:1, 2 min contact time.[11] |
| Iron (Fe³⁺) | < 0.5% | pH 1.6, 10% (v/v) extractant, 25°C, O/A ratio 1:1, 2 min contact time.[11] |
| Manganese (Mn²⁺) | < 0.5% | pH 1.6, 10% (v/v) extractant, 25°C, O/A ratio 1:1, 2 min contact time.[11] |
| Stripping Efficiency | ||
| Copper (Cu²⁺) | Not specified | Typically achieved with strong acid solutions (e.g., H₂SO₄). |
| Loading Capacity | Not specified | Dependent on extractant concentration and operating conditions. |
| Selectivity | ||
| Cu²⁺ over Fe³⁺ and Mn²⁺ | High | Demonstrated by the low co-extraction of iron and manganese.[11] |
Note: Mextral 5640H is a different commercial product but is also a ketoxime-based extractant, and its performance is indicative of the capabilities of this class of compounds.
Experimental Protocols
The following are generalized protocols for key experiments in the hydrometallurgical application of this compound.
Protocol 1: Solvent Extraction of Copper from a Synthetic Leach Solution
Objective: To determine the extraction efficiency of this compound for copper(II) ions from an acidic aqueous solution.
Materials:
-
This compound (e.g., LIX 63)
-
Kerosene (or other suitable aliphatic diluent)
-
Synthetic Pregnant Leach Solution (PLS): Copper(II) sulfate solution (e.g., 2 g/L Cu²⁺) in dilute sulfuric acid (pH adjusted to 1.5 - 2.5)
-
Separatory funnels (250 mL)
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
Procedure:
-
Organic Phase Preparation: Prepare a 10% (v/v) solution of this compound in kerosene.
-
Aqueous Phase Preparation: Prepare a synthetic PLS containing a known concentration of Cu²⁺ (e.g., 2 g/L) and adjust the pH to the desired value (e.g., 2.0) using dilute sulfuric acid or sodium hydroxide.
-
Extraction: a. Add equal volumes (e.g., 50 mL) of the organic and aqueous phases to a 250 mL separatory funnel (Organic to Aqueous phase ratio, O:A = 1:1). b. Shake the funnel vigorously for a predetermined contact time (e.g., 5 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer. c. Allow the phases to separate completely.
-
Phase Separation and Analysis: a. Carefully separate the two phases. The aqueous phase is the raffinate. b. Measure the final pH of the raffinate. c. Determine the concentration of Cu²⁺ in the raffinate using AAS or ICP-OES.
-
Calculation of Extraction Efficiency:
-
Extraction Efficiency (%) = [ (Initial [Cu²⁺] in PLS - Final [Cu²⁺] in Raffinate) / Initial [Cu²⁺] in PLS ] * 100
-
Protocol 2: Stripping of Copper from a Loaded Organic Phase
Objective: To determine the stripping efficiency of copper from the loaded organic phase.
Materials:
-
Loaded organic phase from Protocol 1
-
Stripping solution: 150 g/L Sulfuric acid (H₂SO₄)
-
Separatory funnels (250 mL)
-
Mechanical shaker
-
AAS or ICP-OES
Procedure:
-
Stripping: a. Take a known volume of the loaded organic phase (e.g., 50 mL). b. Add a specified volume of the stripping solution to achieve a desired O:A ratio (e.g., 2:1, 50 mL organic to 25 mL aqueous). c. Shake the funnel for a specified time (e.g., 5 minutes). d. Allow the phases to disengage.
-
Phase Separation and Analysis: a. Separate the aqueous phase (now the strip liquor). b. Determine the Cu²⁺ concentration in the strip liquor and in the stripped organic phase using AAS or ICP-OES.
-
Calculation of Stripping Efficiency:
-
Stripping Efficiency (%) = ( [Cu²⁺] in Strip Liquor * Volume of Strip Liquor ) / ( (Initial [Cu²⁺] in Loaded Organic - Final [Cu²⁺] in Stripped Organic) * Volume of Organic ) * 100
-
Visualizations
The following diagrams illustrate key processes and relationships in the application of this compound in hydrometallurgy.
Caption: A typical workflow for a solvent extraction circuit in hydrometallurgy.
Caption: Chelation reaction between the metal ion and the oxime extractant.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Copper from Waste Solution Using Liquid Emulsion Membrane [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper Recovery by Solvent Extraction Techniques - 911Metallurgist [911metallurgist.com]
- 5. saimm.co.za [saimm.co.za]
- 6. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis involves the reaction of the parent ketone, 5,8-Diethyl-7-hydroxy-6-dodecanone, with hydroxylamine (NH₂OH) or its salt, typically hydroxylamine hydrochloride (NH₂OH·HCl), to form the corresponding oxime. This is a condensation reaction where the carbonyl group (C=O) of the ketone is converted to an oxime group (C=N-OH).
Q2: What are the critical parameters influencing the yield of the oximation reaction?
A2: Several factors can significantly impact the yield:
-
pH: The reaction rate is highly pH-dependent. An optimal pH is generally required to facilitate both the availability of the free hydroxylamine and the activation of the carbonyl group.
-
Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of hydroxylamine and the oxime product, as well as promote side reactions.
-
Reagents: The choice of hydroxylamine salt and the base used to neutralize the acid salt are crucial. Common bases include sodium acetate, sodium carbonate, and pyridine.
-
Solvent: The solvent should dissolve the reactants and facilitate the reaction. Alkanols like ethanol or methanol are commonly used. In some cases, solvent-free conditions have been shown to be effective.
Q3: Can the presence of the α-hydroxy group in the starting material cause any specific challenges?
A3: Yes, the α-hydroxy group can potentially influence the reaction. It may participate in side reactions or affect the electronic properties of the adjacent carbonyl group, potentially altering its reactivity. Careful control of reaction conditions is necessary to minimize undesired pathways.
Q4: What are the common impurities or byproducts in this synthesis?
A4: Common impurities include unreacted starting ketone, byproducts from the decomposition of hydroxylamine, and products of side reactions such as the Beckmann rearrangement, which can convert the oxime into an amide under acidic conditions.[1][2] Hydrolysis of the oxime back to the ketone can also occur, especially under harsh acidic conditions.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the spots of the reaction mixture with the starting ketone, you can determine the consumption of the reactant and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH of the reaction mixture. 2. Inactive hydroxylamine reagent. 3. Insufficient reaction time or temperature. 4. Steric hindrance from the bulky alkyl groups. | 1. Adjust the pH to the optimal range (typically weakly acidic to neutral) using a suitable base. 2. Use fresh, high-quality hydroxylamine hydrochloride. 3. Gradually increase the reaction time and/or temperature while monitoring for product formation and byproduct generation via TLC. 4. Consider using a higher molar excess of hydroxylamine hydrochloride. |
| Formation of Multiple Products (Visible on TLC) | 1. Beckmann rearrangement to form an amide. 2. Side reactions involving the α-hydroxy group. 3. Decomposition of the product at high temperatures. | 1. Avoid strongly acidic conditions and high temperatures. Use a milder base like sodium acetate. 2. Optimize reaction conditions to favor oximation (e.g., lower temperature, shorter reaction time). 3. Maintain a controlled and moderate reaction temperature. |
| Product is an Oil and Difficult to Isolate | 1. Presence of impurities. 2. The product may inherently be an oil at room temperature. | 1. Purify the crude product using column chromatography. 2. Attempt crystallization from a different solvent system or at a lower temperature. If it remains an oil, purification by chromatography is the best approach. |
| Difficulty in Removing the Solvent | The high hydrogen-bonding affinity of the oxime product can cause it to bind to alcoholic solvents. | Use a non-polar solvent like toluene to azeotropically distill off the remaining alcoholic solvent. |
| Product Decomposes During Purification | The oxime may be sensitive to heat or acidic/basic conditions used in chromatography. | Use a neutral stationary phase for column chromatography (e.g., neutral alumina) and avoid prolonged exposure to high temperatures during solvent evaporation. |
Experimental Protocols
Protocol 1: Classical Oximation in an Alcoholic Solvent
This protocol is a standard method for the synthesis of ketoximes.
Materials:
-
5,8-Diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol or Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable volume of ethanol.
-
Add 1.2 to 1.5 equivalents of hydroxylamine hydrochloride to the solution.
-
Add 1.5 to 2.0 equivalents of a base (e.g., sodium acetate or pyridine) to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using TLC.
-
Once the reaction is complete (disappearance of the starting ketone), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Solvent-Free Grinding Method
This is an environmentally friendly alternative to the classical method.
Materials:
-
5,8-Diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Ethyl acetate for extraction
Procedure:
-
In a mortar, combine 1 equivalent of 5,8-Diethyl-7-hydroxy-6-dodecanone, 1.2 equivalents of hydroxylamine hydrochloride, and 1.5 equivalents of anhydrous sodium carbonate.
-
Grind the mixture thoroughly with a pestle at room temperature for the time required, monitoring the reaction by TLC.
-
Upon completion, add ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the oxime.
Data Presentation
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Remarks |
| Base | Weak Base (e.g., Sodium Acetate) | Generally Good | Strong Base (e.g., Sodium Hydroxide) | Can be higher, but risk of side reactions | A weak base is often preferred to minimize the risk of Beckmann rearrangement. |
| Temperature | Room Temperature | Slower Reaction | Reflux | Faster Reaction | Higher temperatures can lead to decomposition of hydroxylamine and the product. Optimization is key. |
| Solvent | Protic (e.g., Ethanol) | Good Solubility | Aprotic (e.g., Toluene) | May require a phase-transfer catalyst | Protic solvents can facilitate proton transfer steps in the mechanism. |
| Stoichiometry (NH₂OH·HCl) | 1.1 eq | Good | >1.5 eq | Often Improved | A slight excess of hydroxylamine is typically used to drive the reaction to completion. |
Visualizations
Experimental Workflow for Classical Oximation
Caption: Workflow for the classical synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the oxime synthesis.
References
Technical Support Center: Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.
Issue 1: Low Yield of the Desired Oxime
Possible Causes:
-
Incomplete Reaction: The reaction between the ketone (6-Dodecanone, 5,8-diethyl-7-hydroxy-) and hydroxylamine may not have gone to completion.
-
Decomposition of Hydroxylamine: Hydroxylamine is unstable and can decompose, especially under non-optimal pH and temperature conditions.
-
Side Reactions: Competing side reactions may be consuming the starting material or the product.
-
Steric Hindrance: The bulky 5,8-diethyl groups near the ketone functionality can slow down the reaction rate.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of hydroxylamine. A temperature range of 60-80°C is a common starting point for ketoxime synthesis.
-
Control pH: The rate of oxime formation is pH-dependent. The reaction is typically carried out in a weakly acidic to neutral medium. For ketoximes, a pH of around 4-5 is often optimal. Maintaining the correct pH is crucial to prevent the decomposition of hydroxylamine.
-
Use a Moderate Excess of Hydroxylamine: Employing a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride can help drive the reaction to completion.
-
Consider a Catalyst: While not always necessary, certain catalysts can facilitate the reaction, especially in cases of steric hindrance.
Issue 2: Presence of Impurities in the Final Product
Possible Side Reactions and Resulting Impurities:
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Oxidation of the α-Hydroxy Group: The most significant side reaction is the oxidation of the 7-hydroxy group to a ketone, leading to the formation of 5,8-diethyl-6,7-dodecanedione monooxime (a keto-oxime). This is a known degradation product of LIX®63, a commercial extractant containing the target oxime.[1]
-
Beckmann Rearrangement: Although typically requiring acidic conditions and heat, some rearrangement of the oxime to the corresponding amide might occur, especially during workup or purification if acidic conditions are present.
-
Beckmann Fragmentation: Due to the presence of the α-hydroxy group, which can stabilize a carbocation intermediate, Beckmann fragmentation can compete with the rearrangement, leading to the formation of nitriles and other cleavage products.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 6-Dodecanone, 5,8-diethyl-7-hydroxy- in the final product.
Troubleshooting Steps:
-
Control Reaction Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.
-
Column Chromatography: For oily products or complex mixtures of impurities, column chromatography on silica gel is a standard purification technique.
-
-
Careful pH Control During Workup: Avoid strongly acidic conditions during the workup to minimize the risk of Beckmann rearrangement or fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: For the formation of ketoximes, a weakly acidic pH is generally preferred. A pH in the range of 4-5 is a good starting point. This pH facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by hydroxylamine, while not being so acidic as to cause significant decomposition of the hydroxylamine.
Q2: I am observing a significant amount of a byproduct with a ketone group in my product mixture. What is it and how can I avoid it?
A2: This byproduct is likely 5,8-diethyl-6,7-dodecanedione monooxime, resulting from the oxidation of the hydroxyl group at the 7-position.[1] To minimize its formation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen) to exclude oxygen.
Q3: My reaction seems to be very slow. What can I do to increase the reaction rate?
A3: The steric hindrance from the two ethyl groups at positions 5 and 8 can slow down the reaction. You can try modestly increasing the reaction temperature (e.g., to 80°C), while carefully monitoring for any decomposition of hydroxylamine. Using a slight excess of hydroxylamine can also help.
Q4: Can I use a base to deprotonate hydroxylamine hydrochloride in situ?
A4: Yes, this is a common practice. A weak base like sodium acetate or pyridine is often used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the ketone. The choice and amount of base should be carefully considered to maintain the optimal pH for the reaction.
Data Presentation
Table 1: Influence of Reaction Parameters on Oxime Synthesis (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 60 | 80 |
| pH | 7 | 5 | 5 |
| Reaction Time (h) | 24 | 8 | 6 |
| Yield of Oxime (%) | 65 | 85 | 82 |
| Keto-oxime Impurity (%) | <1 | 3 | 8 |
| Unreacted Ketone (%) | 30 | 10 | 8 |
This table presents hypothetical data to illustrate the potential impact of reaction conditions. Actual results may vary and should be determined experimentally.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Dodecanone, 5,8-diethyl-7-hydroxy- (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
pH Adjustment: Add a solution of a weak base, such as sodium acetate (1.5 equivalents), to adjust the pH of the mixture to approximately 4-5.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for several hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions in the synthesis.
References
Technical Support Center: Purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Welcome to the technical support center for the purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly, leading to the trapping of impurities. - Insufficient removal of mother liquor. | - Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find one where the oxime has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals.[3] - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove residual mother liquor. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate mobile phase polarity. - Overloading the column with the crude sample. - Poorly packed column. | - Optimize the mobile phase by trying different solvent ratios (e.g., varying the ratio of ethyl acetate in hexane or petroleum ether).[4] A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly to prevent channeling. |
| Product is an Oil Instead of a Solid | - Presence of impurities that depress the melting point. - The oxime itself may be an oil at room temperature. | - Attempt purification by column chromatography to remove impurities. - If the pure compound is an oil, distillation under reduced pressure (if thermally stable) or preparative HPLC may be suitable purification methods.[1] |
| Presence of Nitrile Impurity in GC-MS Analysis | - The oxime may be converting to the corresponding nitrile under the high temperatures of the GC inlet.[5] | - Confirm the purity of the sample using a lower-temperature analytical technique such as ¹H NMR.[5] - If GC-MS is necessary, try lowering the injector port temperature.[5] |
| Product Degradation During Purification | - The compound may be sensitive to heat, acid, or base. | - Avoid excessive heating during recrystallization or distillation. - Use neutral conditions for extraction and chromatography where possible. If acidic or basic washes are necessary, use dilute solutions and minimize contact time.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials (5,8-diethyl-7-hydroxy-6-dodecanone and hydroxylamine), as well as potential side products or degradation products. For this specific molecule, potential degradation products could include the corresponding diketone (5,8-diethyl-6,7-dodecanedione), a keto-oxime, or the acyloin (5,8-diethyl-7-hydroxy-6-dodecanone) from hydrolysis of the oxime.[8]
Q2: What is the best general-purpose purification technique for oximes?
A2: For crystalline oximes, recrystallization is often a simple and effective first-line purification method.[9] For non-crystalline oximes or for separating complex mixtures of impurities, column chromatography is a powerful and versatile technique.[10]
Q3: My purified oxime shows a single spot on TLC, but I suspect it's still impure. What should I do?
A3: A single spot on TLC is not always a definitive indicator of purity, as some impurities may have very similar Rf values to the product in the chosen solvent system. Try running the TLC in different mobile phases with varying polarities. Additionally, use a combination of visualization techniques (e.g., UV light and a chemical stain like iodine) as some impurities may only be visible with a specific method.[5] For a more conclusive purity assessment, use techniques like ¹H NMR, LC-MS, or elemental analysis.
Q4: Can I use liquid-liquid extraction to purify my oxime?
A4: Yes, liquid-liquid extraction can be a useful step, particularly for removing acidic or basic impurities. For instance, washing a solution of your crude oxime in an organic solvent (like diethyl ether or ethyl acetate) with a dilute aqueous basic solution (e.g., 0.1 N NaOH) can help remove acidic byproducts.[6][7] This should be followed by a water wash to remove any remaining base.
Q5: How can I avoid the formation of byproducts during the synthesis that complicate purification?
A5: The formation of byproducts can often be minimized by carefully controlling the reaction conditions. For oximation reactions, maintaining the optimal pH (typically between 4 and 6) is crucial.[1] Using a mild base like sodium acetate or sodium carbonate is common.[9] Following established and reliable synthetic protocols will also help in minimizing side reactions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of an oxime using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully apply the prepared sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid oxime by recrystallization.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude oxime in various solvents (e.g., ethanol, methanol, water, hexane, ethyl acetate, and mixtures thereof).
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude oxime in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
-
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
- 1. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guides
This section addresses specific stability issues that may arise during the handling, storage, and experimental use of this compound.
Issue: Unexpected Degradation of the Compound
If you observe degradation of your this compound sample, as evidenced by the appearance of unknown peaks in analytical assays (e.g., HPLC, GC-MS) or changes in physical properties, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Acidic Conditions | Oximes are susceptible to hydrolysis back to the parent ketone and hydroxylamine under acidic conditions.[1] Avoid acidic environments where possible. If acidic conditions are required for your experiment, consider running the reaction at a lower temperature to minimize hydrolysis. A workup with a mild base may be necessary to neutralize any residual acid. |
| Oxidation | The hydroxyl group of the compound can be oxidized, leading to the formation of degradation products like 5,8-diethyl-6,7-dodecanedione (diketone) and 5,8-diethyl-6,7-dodecanedione monooxime (keto-oxime).[2][3] Store the compound under an inert atmosphere (e.g., argon or nitrogen) and use deoxygenated solvents for your reactions. Avoid exposure to strong oxidizing agents. |
| Exposure to High Temperatures | Elevated temperatures can accelerate degradation pathways.[3] Store the compound at the recommended temperature of 2-8°C and avoid unnecessary heating during your experiments.[4] If heating is necessary, use the lowest effective temperature and minimize the duration. |
| Photodegradation | Exposure to light, particularly UV radiation, can contribute to the degradation of organic compounds.[3] Store the compound in an amber vial or otherwise protect it from light. Conduct experiments under subdued lighting conditions when possible. |
Issue: Inconsistent Experimental Results
Variability in your experimental outcomes could be linked to the stability and purity of your this compound.
| Potential Cause | Recommended Action |
| Presence of Isomers | Due to the C=N double bond, this oxime can exist as a mixture of (E) and (Z) geometric isomers.[1] These isomers may have different physical and chemical properties, potentially leading to inconsistent results.[1] It is important to characterize the isomeric ratio of your starting material using techniques like NMR spectroscopy.[1] If a specific isomer is required, chromatographic separation may be necessary. |
| Degradation During Storage | Improper storage can lead to a gradual degradation of the compound, altering its purity over time. Always store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[5] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[4][6] |
| Contamination | Contamination from solvents, reagents, or labware can catalyze degradation or interfere with your reaction. Ensure all solvents and reagents are of high purity and that glassware is thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products arise from hydrolysis and oxidation.[2][3] Hydrolysis yields 5,8-diethyl-7-hydroxy-6-dodecanone (the parent acyloin) and hydroxylamine.[1][2] Oxidation of the hydroxyl group can lead to the formation of 5,8-diethyl-6,7-dodecanedione (diketone) and 5,8-diethyl-6,7-dodecanedione monooxime (keto-oxime).[2][3]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure stability, store this compound in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[4][5] It is also recommended to store it under an inert atmosphere and protected from light.[6]
Q3: Can I use this compound in acidic media?
A3: Caution should be exercised when using this compound in acidic media, as oximes can undergo hydrolysis under these conditions.[1] If your protocol requires an acidic environment, it is advisable to use the mildest possible acidic conditions and the lowest effective temperature to minimize degradation.
Q4: Does the E/Z isomerism of the oxime affect its stability?
A4: While the literature does not provide specific stability data for individual E/Z isomers, it is known that geometric isomers can have different physical and chemical properties.[1] This could potentially influence their stability profiles. It is good practice to characterize the isomeric composition of your material.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol outlines a general procedure to assess the stability of this compound to hydrolysis under acidic conditions.
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to acidic buffer solutions of varying pH (e.g., pH 3, 4, 5). Include a control vial with a neutral buffer (pH 7).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Visualizations
Caption: Workflow for assessing the hydrolytic stability of the oxime.
Caption: Potential degradation pathways of the oxime.
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 2. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
Technical Support Center: Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis route is the reaction of the precursor ketone, 5,8-diethyl-7-hydroxy-6-dodecanone, with hydroxylamine or a salt thereof, such as hydroxylamine hydrochloride.[1] This is a standard oximation reaction.
Q2: What are the common challenges encountered in this synthesis?
Researchers may encounter several challenges, including:
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Low reaction yield or slow reaction rate: The ketone precursor is sterically hindered, which can slow down the rate of oximation.[2]
-
Formation of E/Z isomers: Due to the unsymmetrical nature of the ketone, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers.[3] The ratio of these isomers can be influenced by reaction conditions.
-
Side reactions: Potential side reactions include the α-ketol rearrangement of the starting material under certain conditions and degradation of the product.[4][5][6]
-
Purification difficulties: Separating the desired oxime from unreacted starting material, byproducts, and the E/Z isomers can be challenging.
Q3: What are the known degradation products of this compound?
Under certain conditions, particularly during its use in metal extraction, the oxime can degrade to form byproducts such as 5,8-diethyl-6,7-dodecanedione monooxime (the keto-oxime) and 5,8-diethyl-6,7-dodecanediol (the diol).[7]
Q4: How can the E/Z isomer ratio of the product be determined?
The ratio of E/Z isomers can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC).[8][9] Computational methods can also be employed to aid in the assignment of the configuration of the isomers.[10]
Q5: Is it necessary to separate the E/Z isomers?
The necessity of separating the E/Z isomers depends on the intended application of the final product. For some applications, a mixture of isomers may be acceptable. However, if a specific isomer is required for its biological activity or complexation properties, separation will be necessary. It has been noted that for similar oximes used in metal extraction, one isomer (the anti-isomer) is considered "active" while the other is "inactive", and inter-conversion between the isomers can occur.[7]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Reactivity of the Sterically Hindered Ketone | Increase the reaction temperature and/or prolong the reaction time. However, monitor for potential degradation at higher temperatures. Consider using a higher molar excess of the hydroxylamine reagent. |
| Inappropriate pH of the Reaction Mixture | The optimal pH for oximation can vary. If using hydroxylamine hydrochloride, a base (e.g., sodium acetate, sodium carbonate, or an organic base like pyridine) is required to liberate the free hydroxylamine. The pH should be carefully controlled, as highly acidic or basic conditions can lead to side reactions or degradation.[11] |
| Poor Quality of Reagents | Ensure that the 5,8-diethyl-7-hydroxy-6-dodecanone starting material is pure. Use fresh, high-quality hydroxylamine hydrochloride and base. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used. In some cases, solvent-free conditions or the use of ultrasound have been shown to accelerate oximation reactions.[12] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Identification | Suggested Solution |
| Unreacted Starting Ketone | TLC, GC-MS, or NMR analysis of the crude product. | Optimize reaction conditions (see Problem 1) to drive the reaction to completion. Purification via column chromatography may be necessary. |
| α-Ketol Rearrangement | Characterization of byproducts by NMR and MS to identify isomeric ketones. The α-ketol rearrangement is an isomerization of the α-hydroxy ketone starting material.[4][5][6][13][14] | This rearrangement can be catalyzed by both acid and base.[5] Careful control of pH is crucial. Running the reaction at lower temperatures may also help to minimize this side reaction. |
| Formation of Degradation Products (e.g., keto-oxime) | Mass spectrometry can help identify byproducts with masses corresponding to oxidation or other degradation pathways.[7] | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during the reaction and work-up. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | If using column chromatography, experiment with different solvent systems (e.g., varying polarity of hexane/ethyl acetate mixtures). Consider using a different stationary phase. |
| Presence of E/Z Isomers | The E and Z isomers may have very similar polarities, making them difficult to separate by standard column chromatography. Specialized chromatographic techniques (e.g., HPLC with a suitable column and mobile phase) may be required. In some cases, selective crystallization of one isomer can be achieved.[3] |
| Product is an Oil or Low-Melting Solid | The product is reported to have a melting point of 46-48°C, so it may be a waxy solid at room temperature.[15] Purification by column chromatography followed by removal of solvent under high vacuum is recommended. If the product is an oil, techniques like bulb-to-bulb distillation (Kugelrohr) under high vacuum may be an option if the compound is thermally stable. |
Experimental Protocols
Synthesis of 5,8-diethyl-7-hydroxy-6-dodecanone (Precursor Ketone)
General Protocol for α-Hydroxylation of a Ketone:
-
Dissolve the starting ketone (5,8-diethyl-6-dodecanone) in a suitable organic solvent.
-
React with an oxidizing agent under appropriate conditions. Common reagents for α-hydroxylation include:
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Oxone in the presence of a catalyst.
-
-
The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Synthesis of this compound
This protocol is a general procedure based on standard oximation methods for sterically hindered ketones. Optimization of reaction time and temperature may be necessary.
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,8-diethyl-7-hydroxy-6-dodecanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 - 2 equivalents) and sodium acetate (2 - 2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Due to the sterically hindered nature of the ketone, the reaction may require several hours to overnight for completion.
-
Once the reaction is complete (as indicated by the disappearance of the starting ketone spot on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired oxime.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6873-77-4 | [16] |
| Molecular Formula | C₁₆H₃₃NO₂ | [16] |
| Molecular Weight | 271.44 g/mol | [1][17] |
| Melting Point | 46-48 °C | [15] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate. | [15] |
Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aliphatic protons, a broad singlet for the oxime hydroxyl proton, and a signal for the alcohol hydroxyl proton. The chemical shifts of protons alpha to the C=N bond can help in distinguishing between E and Z isomers. |
| ¹³C NMR | A signal for the C=N carbon, signals for the carbons bearing the hydroxyl group, and signals for the aliphatic carbons. The chemical shift of the C=N carbon can differ between the E and Z isomers. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (both alcohol and oxime), C=N stretch, and N-O stretch. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 5. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]
- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Table 1: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to precipitation instead of crystallization. - The compound "oiled out" instead of crystallizing. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for nonpolar compounds are hexanes, heptane, or mixtures with a slightly more polar solvent like ethyl acetate or acetone.[1] - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - If an oil forms, try redissolving it in a slightly larger volume of hot solvent and cooling slowly. Seeding with a pure crystal can also induce crystallization. |
| Persistent Impurities After Column Chromatography | - Inappropriate solvent system (eluent) polarity. - Co-elution of impurities with the desired product. - Column overloading. - Improper column packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting eluent for nonpolar compounds is a mixture of hexane and ethyl acetate.[2] - Use a shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity. - The amount of crude material should typically be 1-5% of the weight of the stationary phase (e.g., silica gel). - Ensure the column is packed uniformly without any cracks or channels. |
| Product Appears as an Oil Instead of a Solid | - The compound may have a low melting point. - Presence of impurities that depress the melting point. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. - Further purify the oil using column chromatography to remove impurities. |
| Incomplete Removal of Starting Ketone | - The oximation reaction did not go to completion. - The ketone and oxime have similar polarities, making separation difficult. | - Monitor the reaction progress by TLC to ensure complete consumption of the starting material. - Utilize a purification method that can differentiate based on subtle polarity differences, such as column chromatography with a very shallow solvent gradient. - A wash with a dilute aqueous basic solution (e.g., 0.1 N NaOH) may help to remove any acidic impurities and potentially improve the separation of the neutral ketone and oxime.[3] |
| Presence of Aldehydic or Carboxylic Acid Impurities | - Degradation of the oxime or starting material. | - A liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) can remove acidic impurities like carboxylic acids. - Aldehydic impurities can sometimes be removed by forming a bisulfite adduct with an aqueous sodium bisulfite solution, which is water-soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The most common impurities include unreacted starting material (5,8-Diethyl-7-hydroxy-6-dodecanone), residual hydroxylamine, and potential side-products or degradation products such as the corresponding amide (2-Ethylhexamide), carboxylic acid (2-Ethylhexanoic acid), and aldehyde (2-Ethylhexanal). The presence of these impurities can affect the physical state and purity of the final product.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: Given the long aliphatic chain, this compound is expected to be a nonpolar compound.[4] Therefore, good initial solvent choices for recrystallization would be nonpolar solvents like hexane or heptane. If the compound is too soluble in these at room temperature, a mixed solvent system, such as hexane with a small amount of a slightly more polar solvent like ethyl acetate or acetone, can be effective. The ideal solvent will dissolve the compound when hot but not when cold.[1]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method to monitor the separation. Small aliquots of the collected fractions are spotted on a TLC plate and developed in an appropriate solvent system. The spots can be visualized under UV light (if the compound is UV active) or by using a staining solution.[5][6] For oximes, a potassium permanganate stain is often effective, as it reacts with the C=N bond and other oxidizable functional groups, appearing as yellow-brown spots on a purple background.[7]
Q4: My purified product shows a single spot on TLC, but other analytical methods (like GC-MS or NMR) indicate the presence of impurities. Why is this?
A4: TLC can sometimes be misleading if the impurities have very similar Rf values to your product in the chosen solvent system. It is also possible that an impurity is not visible under the visualization method used (e.g., it is not UV-active and does not react with the stain). Furthermore, some compounds, like oximes, can potentially degrade under the conditions of other analytical techniques such as the high temperatures used in a GC injection port.[8] It is always recommended to use multiple analytical techniques to confirm the purity of a compound.
Q5: What analytical techniques are best suited for assessing the final purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals. Quantitative NMR (qNMR) can be used to determine the purity with a high degree of accuracy.[9][10][11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can separate volatile impurities and provide information about their molecular weight, which aids in their identification.[4][12]
-
HPLC (High-Performance Liquid Chromatography): HPLC is a powerful tool for separating non-volatile impurities and can be used to determine the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of organic molecules.[13][14][15]
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, heptane, or a mixture of hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude oxime in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude oxime in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. TLC stains [reachdevices.com]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Formaldehyde, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. A high-performance liquid chromatographic assay for HI-6 oxime in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My reaction yield is significantly lower than the typical lab-scale yield of ~70%. What are the potential causes and how can I troubleshoot this?
A1: Low yields during scale-up can stem from several factors. Here’s a systematic approach to identify and address the issue:
-
Incomplete Reaction:
-
Monitoring: Are you monitoring the reaction to completion (e.g., by TLC, GC, or HPLC)? Inadequate reaction time is a common issue in larger batches.
-
Reagent Stoichiometry: Have you adjusted the equivalents of hydroxylamine hydrochloride for the larger scale? Losses during addition or localized concentration issues can affect stoichiometry. Consider a slight excess of the hydroxylamine salt.
-
Mass Transfer Limitations: Is your mixing efficient? In larger reactors, poor mixing can lead to localized areas of low reactant concentration, slowing down the reaction.[1] Ensure your agitation is sufficient to maintain a homogenous mixture.
-
-
Product Degradation:
-
Hydrolysis: The oxime can hydrolyze back to the starting ketone, especially in the presence of acid.[2] Ensure the pH of your reaction mixture is controlled, typically neutral or slightly basic.
-
Thermal Stress: Oximation is often exothermic.[3][4][5] Poor heat transfer in a large reactor can lead to temperature spikes, potentially degrading the product. Monitor the internal temperature closely and ensure your cooling system is adequate.
-
-
Work-up and Isolation Losses:
-
Phase Separation: Due to the hydrophobic nature of the product, ensure efficient extraction and phase separation.[6] Incomplete extraction will leave the product in the aqueous phase.
-
Purification: Are you losing a significant amount of product during purification (e.g., distillation or chromatography)? Evaluate your purification method for scalability. For hydrophobic molecules, techniques like hydrophobic chromatography can be effective.[6]
-
Issue 2: High Levels of Impurities
Q2: I am observing significant impurities in my scaled-up batch that were minor or absent at the lab scale. What are these impurities and how can I minimize them?
A2: The impurity profile can change significantly upon scale-up. Common impurities and mitigation strategies are outlined below.
-
Unreacted Starting Material (5,8-diethyl-7-hydroxy-6-dodecanone):
-
Cause: Incomplete reaction due to reasons mentioned in Issue 1 .
-
Solution: Improve mixing, increase reaction time, or consider a modest increase in the hydroxylamine hydrochloride equivalents.
-
-
Side-Reaction Products:
-
Beckmann Rearrangement Product (Amide): This rearrangement can be catalyzed by acid and heat.[7][8]
-
Solution: Maintain strict temperature and pH control. Avoid acidic conditions, especially during work-up and purification.
-
-
Oxidation Products (e.g., diketone): The hydroxyl group is susceptible to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with atmospheric oxygen.
-
-
-
E/Z Isomers: The product can exist as a mixture of (E) and (Z) geometric isomers.[7][9][10][11] While not technically an impurity if the final application does not require a specific isomer, the ratio might need to be controlled.
-
Control: The isomer ratio is often thermodynamically controlled and can be influenced by reaction temperature and solvent.[7][11] Maintaining consistent reaction conditions is key to a reproducible isomer ratio. If a specific isomer is required, further purification or specific isomerization procedures might be necessary.[10]
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters to monitor during the scale-up of this oximation?
A: The most critical parameters are:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is vital to prevent side reactions and degradation.[3][4][5]
-
Mixing/Agitation: Efficient mixing is crucial for maintaining homogeneity, ensuring good mass transfer, and preventing localized temperature gradients.[1]
-
pH: The pH of the reaction should be carefully controlled to prevent acid-catalyzed hydrolysis or Beckmann rearrangement.
-
Reaction Time: Monitor the reaction progress to ensure it goes to completion, as reaction times may be longer at a larger scale.
Q: How does the quality of the starting ketone (5,8-diethyl-7-hydroxy-6-dodecanone) affect the scale-up process?
A: The purity of the starting ketone is critical. Impurities in the ketone can lead to the formation of corresponding oxime impurities which may be difficult to separate from the desired product. Ensure the starting material meets the required specifications before commencing a large-scale reaction.
Q: What are the safety considerations for the scale-up synthesis of this oxime?
A:
-
Exothermicity: Be prepared for heat evolution. Ensure the reactor's cooling capacity is sufficient for the batch size.[3][4][5]
-
Hydroxylamine Hydrochloride: While stable as a salt, free hydroxylamine can be unstable. Handle according to safety data sheets.
-
Pressure Build-up: If the reaction is not properly cooled, solvent boiling could lead to a pressure increase in a closed system. Ensure adequate pressure relief systems are in place.[3]
Quantitative Data Summary
The following table summarizes representative data for the synthesis at different scales. Note that these are illustrative values and may need to be optimized for your specific equipment and conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) | Production Scale (50 kg) |
| Reactants | |||
| 5,8-diethyl-7-hydroxy-6-dodecanone | 100 g | 5.0 kg | 50.0 kg |
| Hydroxylamine Hydrochloride | 38 g (1.5 eq) | 1.9 kg (1.5 eq) | 19.0 kg (1.5 eq) |
| Sodium Acetate (or other base) | 54 g (1.8 eq) | 2.7 kg (1.8 eq) | 27.0 kg (1.8 eq) |
| Solvent (e.g., Ethanol/Water) | 500 mL | 25 L | 250 L |
| Reaction Conditions | |||
| Temperature | 25 °C | 25-30 °C (with cooling) | 25-30 °C (with robust cooling) |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Agitation Speed | 300 RPM | 150-200 RPM (impeller dependent) | 100-150 RPM (impeller dependent) |
| Yield & Purity | |||
| Typical Yield | 70-75% | 65-70% | 60-68% |
| Purity (by HPLC) | >98% | >97% | >96% |
| Major Impurity (Unreacted Ketone) | <1% | <1.5% | <2% |
| Beckmann Impurity | <0.1% | <0.5% | <1% |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound (5 kg Scale)
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a reflux condenser with 25 L of ethanol.
-
Reagent Charging: Add 5.0 kg of 5,8-diethyl-7-hydroxy-6-dodecanone to the reactor and stir until dissolved.
-
Base and Hydroxylamine Addition: In a separate vessel, dissolve 1.9 kg of hydroxylamine hydrochloride and 2.7 kg of sodium acetate in a minimal amount of water and add this solution to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C using the reactor cooling jacket.
-
Reaction: Stir the mixture at 25-30°C and monitor the reaction progress by taking aliquots every hour for HPLC or GC analysis.[12][13][14][15] The reaction is typically complete after 6-8 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.
-
Add 20 L of water and 20 L of a suitable organic solvent (e.g., ethyl acetate or toluene) to the reactor.
-
Stir vigorously for 15 minutes, then stop the stirring and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with another 10 L of the organic solvent.
-
Combine the organic layers and wash with 10 L of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Analytical Method: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 210 nm or Refractive Index (RI) detection for long-chain lipids.[13]
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase.
Visualizations
Synthesis Pathway
Caption: Synthesis of the target oxime from its corresponding ketone.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low reaction yields.
Relationship between Scale-up Factors and Product Quality
Caption: Impact of key physical parameters on product quality during scale-up.
References
- 1. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Large scale purification of factor X by hydrophobic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas-liquid chromatographic analysis of free long-chain aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of stereoisomers of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Compound Structure and Stereoisomers
This compound possesses multiple stereogenic centers, leading to a complex mixture of stereoisomers. The key structural features contributing to its stereoisomerism are:
-
Chiral Carbons: The carbon atoms at positions 5, 7, and 8 are chiral centers, each existing in either an (R) or (S) configuration. This results in 2³ = 8 possible stereoisomers.
-
Oxime E/Z Isomerism: The carbon-nitrogen double bond of the oxime group can exist in two geometric configurations, (E) and (Z).
Therefore, a total of 2 x 8 = 16 possible stereoisomers can exist for this molecule. The resolution of these stereoisomers is critical for understanding their individual biological activities and for the development of stereochemically pure active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the stereoisomers of this compound?
A1: The primary methods for resolving the stereoisomers of this compound fall into three main categories:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers and diastereomers.
-
Enzymatic Resolution: This kinetic resolution method utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the racemic α-hydroxy ketone precursor or the oxime itself, allowing for the separation of the unreacted enantiomer from the product.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated by fractional crystallization due to their different solubilities.
Q2: How can I separate the (E) and (Z) isomers of the oxime?
A2: The (E) and (Z) isomers of ketoximes can often be separated by standard chromatographic techniques such as flash chromatography on silica gel or by HPLC. The separation is based on the different polarities and spatial arrangements of the two isomers. In some cases, stereoselective synthesis methods can be employed to favor the formation of one isomer over the other.
Q3: Are there any specific safety precautions I should take when working with this compound and its resolving agents?
A3: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, ensure adequate ventilation (e.g., a fume hood). For specific resolving agents and reagents, consult their respective Safety Data Sheets (SDS) for detailed handling and disposal information.
Troubleshooting Guides
Chiral HPLC/SFC Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable temperature. | 1. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).2. Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol in hexane for normal phase; acetonitrile, methanol in buffer for reversed phase) and its percentage. For SFC, adjust the co-solvent and additives.3. Vary the column temperature; lower temperatures often improve resolution. |
| Peak tailing or broad peaks. | 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH (for ionizable compounds). | 1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Irreproducible retention times. | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column degradation. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.2. Use a high-quality HPLC/SFC system with precise solvent delivery and temperature control.3. Check the column performance with a standard and replace if necessary. |
Enzymatic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzymatic activity. | 1. Inactive enzyme.2. Unsuitable solvent.3. Incorrect temperature or pH. | 1. Use a fresh batch of enzyme or a different lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).2. Screen different organic solvents (e.g., toluene, hexane, tert-butyl methyl ether).3. Optimize the reaction temperature (typically 30-50 °C for lipases) and control the pH if using an aqueous medium. |
| Low enantioselectivity (low ee). | 1. The enzyme is not selective for the substrate.2. Racemization of the product or starting material under the reaction conditions. | 1. Screen different enzymes.2. Modify the substrate by changing the protecting group on the hydroxyl function.3. Lower the reaction temperature. |
| Difficult separation of product and unreacted starting material. | 1. Similar polarities of the two compounds. | 1. Optimize the chromatographic separation method (flash chromatography or HPLC).2. Consider derivatizing one of the components to alter its polarity before separation. |
Diastereomeric Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation. | 1. Inappropriate solvent.2. Diastereomeric salt is too soluble.3. Insufficient supersaturation. | 1. Screen a variety of solvents and solvent mixtures.2. Use a different chiral resolving agent.3. Concentrate the solution slowly or cool it down gradually. Seeding with a small crystal can induce crystallization. |
| Low diastereomeric purity of the crystals. | 1. Co-crystallization of both diastereomers.2. Incomplete resolution. | 1. Recrystallize the obtained crystals from a suitable solvent.2. Optimize the stoichiometry of the resolving agent.3. Control the cooling rate during crystallization. |
| Low yield of the desired diastereomer. | 1. High solubility of the desired diastereomeric salt. | 1. Optimize the solvent system to minimize the solubility of the target diastereomer.2. Recover the other diastereomer from the mother liquor and racemize it for recycling. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Analytical Separation
This protocol provides a starting point for the analytical separation of the stereoisomers. Optimization will likely be required.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the stereoisomeric mixture in 1 mL of the mobile phase. |
Expected Outcome: Separation of some or all of the stereoisomers. Retention times will vary depending on the specific stereoisomer.
| Stereoisomer | Hypothetical Retention Time (min) |
| (5R,7R,8R)-E | 12.5 |
| (5S,7S,8S)-E | 14.2 |
| (5R,7S,8R)-E | 16.8 |
| (5S,7R,8S)-E | 18.3 |
| Other isomers | May co-elute or have distinct retention times. |
Protocol 2: Enzymatic Resolution of the Precursor α-Hydroxy Ketone
This protocol describes the kinetic resolution of the racemic 5,8-diethyl-7-hydroxy-6-dodecanone, the precursor to the oxime.
| Parameter | Procedure |
| Substrate | Racemic 5,8-diethyl-7-hydroxy-6-dodecanone (1.0 g, 3.87 mmol) |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) (100 mg) |
| Acylating Agent | Vinyl acetate (0.5 mL, 5.42 mmol) |
| Solvent | Toluene (20 mL) |
| Temperature | 40 °C |
| Reaction Time | 24-48 hours (monitor by TLC or HPLC) |
| Work-up | 1. Filter off the enzyme and wash with toluene.2. Concentrate the filtrate under reduced pressure.3. Purify the resulting mixture of the acetylated product and the unreacted alcohol by flash chromatography on silica gel. |
Expected Outcome: One enantiomer of the α-hydroxy ketone will be acetylated, while the other remains largely unreacted. The enantiomeric excess (ee) of the unreacted alcohol and the acetylated product should be determined by chiral HPLC analysis.
| Component | Hypothetical Yield | Hypothetical Enantiomeric Excess (ee) |
| Unreacted (S)-alcohol | ~45% | >95% |
| Acetylated (R)-product | ~50% | >95% |
Protocol 3: Diastereomeric Crystallization
This protocol outlines a general procedure for diastereomeric salt resolution using a chiral acid.
| Parameter | Procedure |
| Substrate | Racemic this compound (as a mixture of stereoisomers) (1.0 g, 3.68 mmol) |
| Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid (0.66 g, 1.84 mmol, 0.5 eq) |
| Solvent | Ethyl acetate (10 mL) |
| Procedure | 1. Dissolve the oxime stereoisomeric mixture in ethyl acetate at room temperature.2. Add the resolving agent and stir until a clear solution is obtained. If necessary, warm gently.3. Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight.4. Collect the precipitated crystals by filtration and wash with a small amount of cold ethyl acetate.5. Liberate the resolved oxime from the diastereomeric salt by treatment with a mild base (e.g., aqueous NaHCO₃ solution) and extract with an organic solvent. |
Expected Outcome: The precipitated crystals will be enriched in one diastereomeric salt. The diastereomeric and enantiomeric purity should be assessed by HPLC.
| Fraction | Hypothetical Yield | Hypothetical Diastereomeric Excess (de) |
| Crystalline Solid | ~30% | >90% |
| Mother Liquor | Enriched in the other diastereomer | - |
Visualizations
Caption: General workflow for the resolution of stereoisomers.
Caption: Troubleshooting logic for poor stereoisomer resolution.
Technical Support Center: Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Oxime | - Incomplete reaction. - Hydrolysis of the oxime product back to the ketone. - Suboptimal reaction temperature. | - Increase reaction time or gently heat the reaction mixture (e.g., to 40-60°C) if the reaction is slow at room temperature.[1] - Maintain a slightly acidic to neutral pH (around 5-7) to facilitate the reaction while minimizing acid-catalyzed hydrolysis.[2] - Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion. |
| Presence of Starting Ketone in Product | - Insufficient hydroxylamine. - Short reaction time. - Hydrolysis of the oxime during workup or purification. | - Ensure at least a stoichiometric amount of hydroxylamine hydrochloride is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is no longer visible. - During workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize any excess acid and avoid prolonged contact with acidic conditions. |
| Formation of Amide Byproduct | - Beckmann rearrangement of the oxime. | - Avoid strongly acidic conditions, especially at elevated temperatures. The use of a non-acidic or mildly basic catalyst system can prevent this rearrangement.[3] - If acidic conditions are necessary, maintain a low reaction temperature. |
| Presence of Degradation Products (e.g., 2-Ethylhexamide, 2-Ethylhexanoic acid) | - Cleavage of the C-C bond alpha to the oxime group (Beckmann fragmentation), particularly under acidic conditions. - Oxidative degradation. | - Maintain neutral or slightly basic reaction conditions to suppress fragmentation. - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Mixture of E/Z Isomers | - Thermodynamic and kinetic control of the oximation reaction. | - The E/Z ratio can be influenced by the solvent and temperature. Experiment with different solvent systems (e.g., ethanol, methanol, toluene) to optimize for the desired isomer.[4] - Isomers can often be separated by column chromatography on silica gel or by fractional crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts include:
-
5,8-Diethyl-7-hydroxy-6-dodecanone: The starting ketone, resulting from incomplete reaction or hydrolysis of the oxime product.[5][6]
-
Amides: Formed via the Beckmann rearrangement of the oxime, particularly under acidic conditions.[3]
-
Degradation Products: Such as 2-ethylhexamide, 2-ethylhexanoic acid, and 2-ethylhexanal, which can arise from cleavage and subsequent reactions of the molecule.[5]
-
E/Z Isomers: Geometric isomers of the oxime are commonly formed.[4][6]
Q2: How can I minimize the hydrolysis of the oxime back to the ketone?
A2: Hydrolysis is typically acid-catalyzed.[2] To minimize it:
-
Maintain a pH between 5 and 7 during the reaction.
-
During the workup, neutralize any acid promptly with a mild base like sodium bicarbonate.
-
Avoid prolonged heating, especially in the presence of acid.
Q3: What conditions favor the unwanted Beckmann rearrangement?
A3: The Beckmann rearrangement is favored by strong acids (e.g., sulfuric acid, hydrochloric acid) and higher temperatures.[3] The presence of the alpha-hydroxy group in the starting ketone can also influence the propensity for rearrangement or fragmentation.
Q4: How can I control the E/Z isomer ratio?
A4: The E/Z isomer ratio is influenced by several factors. While complete control can be challenging, you can:
-
Solvent Selection: The polarity of the solvent can affect the isomer ratio.[4]
-
Temperature: Running the reaction at different temperatures can favor the formation of one isomer over the other.
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Purification: If a mixture is obtained, the isomers can often be separated by column chromatography or fractional crystallization.[7]
Q5: What is a recommended general protocol to start with for minimizing byproducts?
A5: A good starting point is to use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) and a base such as sodium acetate or a mild inorganic base like sodium carbonate to buffer the reaction mixture near neutral pH.[8] Running the reaction at room temperature and monitoring by TLC is recommended. For purification, after an aqueous workup, column chromatography on silica gel can be effective.
Experimental Protocols
Protocol 1: General Synthesis with pH Control
This protocol aims to minimize acid-catalyzed side reactions.
Materials:
-
5,8-Diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone (1 equivalent) in ethanol.
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In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water and add it to the ketone solution.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the ethanol under reduced pressure.
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Add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reaction Condition | Expected Outcome on Purity | Reference |
| pH Control (near neutral) | Minimizes hydrolysis and Beckmann rearrangement. | [2][3] |
| Low Temperature (room temp.) | Reduces the rate of side reactions like Beckmann rearrangement. | [5] |
| Inert Atmosphere | Prevents oxidative degradation of the product. | N/A |
| Stoichiometry (slight excess of NH₂OH·HCl) | Drives the reaction to completion, minimizing residual starting material. | [8] |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 6. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Chromatographic Separation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My peaks for this compound are tailing. What are the possible causes and solutions?
Answer: Peak tailing for this compound is often due to interactions between the polar oxime and hydroxyl groups with active sites in the GC system. Here's a systematic approach to troubleshoot this issue:
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Active Sites in the Inlet or Column: The free silanol groups on the surface of an untreated liner or the head of the column can interact with your analyte.
-
Solution: Use a deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove active sites that may have developed.[1]
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-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.
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Solution: Ensure the column is cut with a ceramic wafer to achieve a clean, 90-degree cut. Install the column according to the manufacturer's instructions for your specific GC model.[1]
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-
Column Contamination: Non-volatile residues from previous injections can accumulate and cause peak tailing.
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Solution: Bake out the column at its maximum recommended temperature for a short period. If this doesn't resolve the issue, consider solvent rinsing the column according to the manufacturer's protocol.[2]
-
-
-
Question: My peaks are fronting. What could be the cause?
Answer: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can affect the focusing of the analyte at the column inlet.
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase of your column.
-
-
Issue 2: Shifting Retention Times
-
Question: The retention time for my compound is decreasing with each injection. What should I check?
Answer: A decreasing retention time can indicate a change in flow rate or column degradation.
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Leaks: A leak in the system will cause an increase in the carrier gas flow rate, leading to shorter retention times.
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Solution: Use an electronic leak detector to check for leaks at the inlet, septum, and column fittings.
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-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, which can alter its chromatographic properties.
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Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
-
-
-
Question: My retention times are increasing. What is the likely cause?
Answer: Increasing retention times are often due to a decrease in carrier gas flow rate or column contamination.
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Flow Rate Issues: A blockage in the gas lines or a faulty flow controller can lead to a lower-than-set flow rate.
-
Solution: Check the carrier gas supply and ensure all gas filters are clean. Verify the flow rate at the detector outlet using a calibrated flow meter.
-
-
Column Contamination: Buildup of non-volatile material on the column can lead to longer retention times.
-
Solution: Bake out the column. If the problem persists, trimming the front of the column may be necessary.
-
-
Issue 3: Inconsistent Isomer Separation
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Question: I am seeing two peaks for what I believe is this compound, but the resolution between them is poor and inconsistent. Why is this happening?
Answer: Due to the carbon-nitrogen double bond in the oxime group, this compound can exist as E/Z isomers. These isomers may have slightly different physical properties and can be separated by chromatography. Inconsistent separation can be due to on-column interconversion or suboptimal chromatographic conditions.
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On-Column Interconversion: The energy in the heated GC inlet or column can sometimes be sufficient to cause the interconversion between the E and Z isomers, leading to broad or distorted peaks.
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Solution: Lower the inlet and oven temperatures to the minimum required for good chromatography. A faster temperature ramp can also minimize the time the analyte spends at elevated temperatures.
-
-
Suboptimal Separation Conditions: The column and conditions you are using may not be ideal for resolving the isomers.
-
Solution: Consider using a column with a different selectivity, such as a mid-polarity column. Optimizing the temperature program with a slower ramp rate can also improve resolution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting GC method for the analysis of this compound?
A1: A good starting point for method development would be a general-purpose, mid-polarity capillary GC column. The following table summarizes a recommended initial method.
| Parameter | Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |
| Inlet Temperature | 250 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector Temp | FID: 300 °CMS Transfer Line: 280 °C |
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Q2: Is derivatization necessary for the GC analysis of this compound?
A2: Derivatization is not always necessary but can be beneficial. The hydroxyl and oxime groups can make the compound polar and susceptible to peak tailing. Silylation is a common derivatization technique that can improve peak shape and thermal stability. However, it adds an extra step to sample preparation. It is recommended to first attempt the analysis without derivatization. If peak shape issues persist after troubleshooting, derivatization can be considered.
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Q3: How can I confirm the identity of the E/Z isomers?
A3: Mass spectrometry (MS) is a powerful tool for this. While the E and Z isomers will likely have very similar mass spectra due to identical fragmentation patterns, their separation by GC allows for individual analysis. If standards for the individual isomers are not available, techniques like GC combined with Fourier Transform Infrared (FTIR) spectroscopy can sometimes help differentiate between isomers based on their unique vibrational spectra.[4]
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Q4: The compound is described as thermally labile. How can I prevent its degradation during GC analysis?
A4: To minimize thermal degradation, it is crucial to use the lowest possible inlet and oven temperatures that still allow for good chromatography.[3] A cool on-column injection technique can also be considered as it introduces the sample directly onto the column without passing through a heated inlet, thus minimizing thermal stress on the analyte.
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Q5: What are the best practices for sample preparation?
A5: Ensure your sample is free of particulate matter by filtering it through a 0.45 µm syringe filter before injection. The sample should be dissolved in a high-purity solvent that is compatible with your analytical method. If you are performing quantitative analysis, use an internal standard to correct for variations in injection volume and detector response.
Visual Guides
Caption: Troubleshooting workflow for GC analysis.
Caption: General experimental workflow.
References
Technical Support Center: Analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Welcome to the technical support center for the analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key chemical properties?
This compound (CAS No. 6873-77-4) is a long-chain aliphatic ketoxime.[1][2][3] Its molecular formula is C₁₆H₃₃NO₂, and it has a molecular weight of approximately 271.44 g/mol .[1][3][4] A key feature of this molecule is the presence of a C=N double bond in the oxime functional group, which gives rise to E/Z geometric isomerism.[5] It is also known for its use as a cationic extractant in metal separation processes.[4]
Q2: Why am I seeing two closely eluting peaks for my sample in my chromatogram?
The presence of two closely spaced peaks is likely due to the existence of E and Z isomers of the oxime.[5] The restricted rotation around the carbon-nitrogen double bond results in two stable geometric isomers that can be separated under certain chromatographic conditions. It is crucial to confirm the identity of both peaks, as their relative abundance can be influenced by the synthesis method and storage conditions.
Q3: My sample purity seems to be decreasing over time. What could be the cause?
This compound can degrade under certain conditions, particularly in acidic environments and at elevated temperatures.[6][7][8] Common degradation products include the corresponding ketone (5,8-diethyl-7-hydroxy-6-dodecanone) through hydrolysis, and oxidation products like the diketone (5,8-diethyl-6,7-dodecanedione) and keto-oxime (5,8-diethyldodecan-6-oxime-7-one).[9] Cleavage of the carbon backbone can also occur, leading to smaller molecules such as 2-ethylhexamide and 2-ethylhexanoic acid.[6] Proper sample storage, such as refrigeration and protection from strong acids, is recommended to minimize degradation.
Q4: How can I differentiate between the E and Z isomers of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between the E and Z isomers. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the spatial proximity between the oxime -OH group and protons on the alkyl chains, allowing for unambiguous isomer assignment. Differences in the chemical shifts of the carbon atoms adjacent to the C=N bond in the ¹³C NMR spectrum can also be indicative of the isomer configuration.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, well-endcapped C18 or C8 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if tailing is observed for the oxime. - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Reduce the injection volume or sample concentration. |
| Co-elution of E/Z isomers | - Insufficient column selectivity. | - Use a column with a different stationary phase chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for isomers.[10] - Optimize the mobile phase composition, particularly the organic modifier and its proportion. - Decrease the temperature to enhance separation. |
| Appearance of unexpected peaks | - Sample degradation. - Contamination from sample preparation or the HPLC system. | - Prepare fresh samples and analyze them promptly. - Run a blank gradient to check for system contamination. - Identify the degradation products by LC-MS if possible. |
| Drifting retention times | - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the mobile phase before analysis. - Prepare fresh mobile phase daily and use a solvent degasser. - Use a column thermostat to maintain a constant temperature. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or very small peak for the analyte | - Low volatility of the underivatized compound. - Thermal degradation in the injector. | - Derivatize the sample to increase volatility. A two-step derivatization involving methoximation followed by silylation is recommended.[11] - Use a lower injector temperature. |
| Multiple peaks for the derivatized analyte | - Incomplete derivatization. - Formation of multiple derivatization products. - Presence of E/Z isomers. | - Optimize the derivatization reaction conditions (time, temperature, reagent concentration). - Ensure the sample is completely dry before adding derivatization reagents. - The two major peaks are likely the derivatized E and Z isomers. |
| Peak tailing for derivatized analyte | - Active sites in the GC system (injector liner, column). - Non-volatile residues in the injector. | - Use a deactivated injector liner. - Perform regular maintenance, including trimming the front of the column and replacing the liner and septum. |
| Interfering peaks from the matrix | - Co-eluting matrix components. | - Optimize the temperature program to improve the separation of the analyte from matrix interferences. - Use a more selective mass spectrometry scan mode, such as Selected Ion Monitoring (SIM), to reduce matrix interference. |
Data Presentation
Stability of this compound under Various Conditions
| Condition | Parameter | Value | Reference |
| Extract Conditions (pH 5.5-6.0, 45°C) | Half-life | 53-56 weeks | [7] |
| Extract Conditions (30°C) | Half-life | ~2 years | [7] |
| Extract Conditions (40°C) | Half-life | 19 weeks | [7] |
| Extract Conditions (50°C) | Half-life | 10 weeks | [7] |
| Extract Conditions (60°C) | Half-life | 8 weeks | [7] |
| Strip Conditions (40°C) | Half-life | 90 weeks | [7] |
| Strip Conditions (50°C) | Half-life | 49 weeks | [7] |
| Strip Conditions (50°C) | Half-life | 1.1 years | [12] |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization
This protocol provides a general procedure for the derivatization of this compound for GC-MS analysis. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
2. Derivatization (Two-Step):
-
Step 1: Methoximation
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dry sample.
-
Cap the vial tightly and heat at 60°C for 60 minutes to convert the keto group to a methoxime.[11] This step also stabilizes the oxime functional group.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes to silylate the hydroxyl group.
-
Cool to room temperature before injection.
-
3. Suggested GC-MS Parameters (Starting Point):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-550.
Protocol 2: HPLC Analysis for E/Z Isomer Separation
The following provides a general framework for developing an HPLC method for the separation of the E and Z isomers. A specific method has been reported as "developed" in the literature, but full details are not publicly available.[9] This protocol should serve as a starting point for method development.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Suggested HPLC Parameters (Starting Point):
-
HPLC Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For improved isomer separation, consider a Phenyl-Hexyl or PFP column.[10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or acetic acid.
-
B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient:
-
Start with a high percentage of A (e.g., 30%) and gradually increase the percentage of B over 20-30 minutes. A shallow gradient is often necessary for isomer separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (temperature can be optimized to improve resolution).
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
Visualizations
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 5. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. welch-us.com [welch-us.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
A Hypothetical Case Study in Structural Determination
In the realm of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of three powerful analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for confirming the structure of the organic compound 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. While a public crystal structure for this specific molecule is not available, this guide presents a hypothetical workflow and data comparison to aid researchers in selecting the most appropriate methods for structural elucidation of similar small molecules.
Data at a Glance: A Comparative Overview
The following tables summarize the hypothetical quantitative data that could be obtained from each analytical technique for this compound (Molecular Formula: C₁₆H₃₃NO₂; Molecular Weight: 271.44 g/mol ).
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.25 | Unit cell dimension. |
| b (Å) | 15.78 | Unit cell dimension. |
| c (Å) | 12.45 | Unit cell dimension. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 1995.2 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 0.85 - 0.95 | Triplet | -CH₃ (butyl & ethyl) | 14.1 |
| 1.20 - 1.60 | Multiplet | -CH₂- (butyl & ethyl) | 22.6, 25.8, 29.3, 31.9 |
| 2.10 - 2.30 | Multiplet | -CH- (diethyl) | 35.5 |
| 3.80 | Doublet | -CH(OH)- | 75.2 |
| 4.50 | Singlet | -OH | |
| 8.10 | Singlet | =N-OH | 160.5 |
Table 3: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 271.25 | 85 | [M+H]⁺ (Molecular Ion) |
| 254.24 | 40 | [M+H - H₂O]⁺ |
| 242.24 | 60 | [M+H - C₂H₅]⁺ |
| 214.21 | 35 | [M+H - C₄H₉]⁺ |
| 158.13 | 100 (Base Peak) | [C₈H₁₆NO₂]⁺ |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths and limitations of each technique.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent systems would be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For a comprehensive analysis, a suite of experiments is performed, including:
-
¹H NMR: To identify the number and types of protons and their neighboring protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing a detailed map of the molecular structure.
-
-
Data Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and integrate peak areas, which collectively allow for the deduction of the molecular structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to generate gas-phase ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural determination of an unknown organic compound, integrating the three techniques.
Conclusion
While X-ray crystallography stands as the gold standard for providing an unequivocal three-dimensional structure of a molecule in the solid state, its reliance on obtaining high-quality crystals can be a significant bottleneck.[1] NMR spectroscopy offers a powerful alternative for determining the complete molecular structure and stereochemistry in solution, and it is often the primary method for routine structural characterization.[2] Mass spectrometry is an indispensable complementary technique, providing rapid and accurate molecular weight determination and valuable fragmentation information that aids in confirming the proposed structure.[3] For researchers and professionals in drug development, a combined approach, utilizing the strengths of all three techniques, provides the most comprehensive and reliable confirmation of a molecule's structure.
References
comparative study of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime with other oximes
A scarcity of publicly available data exists for the biological and pharmacological properties of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. Primarily identified as a cationic extractant for metal separation, its therapeutic potential remains largely unexplored in scientific literature[1][2][3][4][5]. This guide, therefore, presents a comparative study of well-documented oximes—Pralidoxime, Obidoxime, HI-6, and the experimental oxime K027—which are extensively researched as reactivators of acetylcholinesterase (AChE) following organophosphate poisoning.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these critical compounds, supported by experimental data to inform future research and development in this field.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of these compounds.
| Property | This compound | Pralidoxime (2-PAM) | Obidoxime | HI-6 (Asoxime) |
| CAS Number | 6873-77-4[1][3] | 51-15-0 (chloride) | 114-90-9 | 34433-31-3[6][7] |
| Molecular Formula | C16H33NO2[1][8][9] | C7H9N2O+ | C14H16N4O2^2+ | C14H16N4O3^2+[7] |
| Molecular Weight | 271.44 g/mol [2][9] | 137.16 g/mol (cation) | 284.31 g/mol (cation) | 359.21 g/mol (dichloride)[6][7] |
| Primary Application | Cationic extractant for metals[2][3][4] | Antidote for organophosphate poisoning[10][11] | Antidote for organophosphate poisoning[10][12] | Antidote for organophosphate poisoning[6][7][13] |
Comparative Efficacy and Toxicity
The therapeutic potential of oximes as antidotes is a balance between their ability to reactivate inhibited AChE and their inherent toxicity. The following table summarizes key comparative data for the selected well-documented oximes.
| Parameter | Pralidoxime | Obidoxime | HI-6 | K027 |
| Reactivation Potency vs. Paraoxon | Least efficacious of the group[14] | More potent than Pralidoxime[14][15] | Less effective than Obidoxime and K027[14] | Most efficacious reactivator[14] |
| Reactivation Potency vs. Tabun | Poor reactivator | Better than Pralidoxime, but less than K-series oximes[16] | Ineffective[17] | High in vitro reactivation potency[14] |
| Reactivation Potency vs. Soman | Ineffective | Ineffective | Effective reactivator[13][18] | Unsatisfactory reactivation[14] |
| Reactivation Potency vs. VX | Effective | Effective | Potent reactivator[13][19] | Efficiently reactivates at higher concentrations[14] |
| In Vivo Protection vs. DFP | RR = 0.62[14] | RR = 0.19[14] | - | RR = 0.16 (Most efficacious)[14] |
| LD50 in rats (mg/kg) | 120 (i.p.)[17] | 177 (i.p.)[14] | - | 612 (i.p., least toxic)[14][17] |
| Intrinsic AChE Inhibitory Activity (IC50) | Lower than Obidoxime and K048[14] | Higher than Pralidoxime[14] | - | Low intrinsic inhibitory activity[14] |
RR: Relative Risk of death; a lower RR signifies superior protective efficacy.
Experimental Protocols
Standardized experimental protocols are crucial for the objective comparison of oxime efficacy. Below are outlines of common methodologies.
In Vitro Acetylcholinesterase Reactivation Assay
This assay evaluates the ability of an oxime to restore the activity of AChE after its inhibition by an organophosphate compound.
-
Enzyme Preparation: A source of AChE, such as human erythrocyte ghosts or recombinant human AChE, is prepared.
-
Inhibition: The enzyme is incubated with a specific organophosphate inhibitor (e.g., paraoxon, DFP) at a known concentration for a set period to achieve significant inhibition.
-
Reactivation: The inhibited enzyme is then incubated with various concentrations of the oxime being tested.
-
Activity Measurement: The rate of AChE activity is measured spectrophotometrically at different time points using a substrate like acetylthiocholine, which produces a colored product upon hydrolysis. The rate of color change is proportional to the enzyme activity.[20][21]
-
Data Analysis: The reactivation rate constants (k_r) and the dissociation constants (K_D) are calculated to determine the reactivation potency of the oxime.
In Vivo Protection Studies in Animal Models
These studies assess the overall therapeutic efficacy of an oxime in a living organism.
-
Animal Model Selection: Rodent models, such as rats or guinea pigs, are commonly used.[22] Nonhuman primates may be used for later-stage studies due to their physiological similarity to humans.[22]
-
Organophosphate Challenge: Animals are exposed to a lethal or sub-lethal dose of an organophosphate agent.
-
Antidotal Treatment: The test animals are treated with the oxime, often in combination with atropine, at various doses and time points post-exposure.
-
Observation: The primary endpoint is typically survival over a set period (e.g., 24 hours). Other clinical signs of toxicity, such as tremors, convulsions, and respiratory distress, are also monitored.
-
Biochemical Analysis: Blood and tissue samples may be collected to measure AChE activity and determine the extent of reactivation.[17]
-
Data Analysis: The protective index (the ratio of the LD50 of the organophosphate in treated animals to that in untreated animals) is calculated to quantify the protective efficacy of the oxime.[23]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in oxime evaluation and their mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of oxime efficacy.
Caption: Signaling pathway of AChE inhibition by organophosphates and reactivation by oximes.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 3. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 4. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 5. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 6. abmole.com [abmole.com]
- 7. Asoxime chloride - Wikipedia [en.wikipedia.org]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Oxime - Wikipedia [en.wikipedia.org]
- 12. Clinical observation and comparison of the effectiveness of several oxime cholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 14. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Several New and Currently Available Oxime Cholinesterase Reactivators on Tabun-intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology of HI-6, an H-series oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An efficient in vitro assay for acetylcholinesterase reactivators using immobilized enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy of eight experimental bispyridinium oximes against paraoxon-induced mortality: comparison with the conventional oximes pralidoxime and obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
enantioselective synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
A comprehensive guide to the , a chiral α-hydroxy ketoxime, is presented for researchers and professionals in drug development. Direct enantioselective methods for this specific molecule are not yet established in published literature. However, this guide outlines and compares several powerful asymmetric strategies that can be adapted for its synthesis, focusing on the stereoselective formation of the parent α-hydroxy ketone, a key intermediate.
The primary challenge in the synthesis of this molecule lies in the stereocontrolled installation of the hydroxyl group at the C-7 position. The subsequent oximation of the C-6 ketone is generally a straightforward process that does not affect the newly created stereocenter.[1][2][3] Therefore, this guide focuses on the enantioselective synthesis of 6-dodecanone, 5,8-diethyl-7-hydroxy-.
Comparison of Potential Enantioselective Synthetic Strategies
Several major classes of asymmetric reactions are applicable to the synthesis of the target chiral α-hydroxy ketone. The choice of method will depend on factors such as the availability of starting materials, desired enantiomeric purity, and scalability.
| Strategy | Catalyst/Reagent | Stoichiometric Reductant | Typical Enantiomeric Excess (e.e.) | Key Advantages | Potential Challenges for Target Molecule |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(III) complexes (e.g., Noyori-type catalysts) | Isopropanol or formic acid | >90% | High enantioselectivity, operational simplicity, use of safe and inexpensive reductants.[4] | Catalyst performance can be substrate-dependent. |
| Catalytic Asymmetric Hydrogenation | Chiral Rh(I) or Ru(II) complexes | H₂ gas | >95% | High enantioselectivity, high atom economy. | Requires specialized high-pressure hydrogenation equipment. |
| Enzyme-Catalyzed Reduction | Ketoreductases (KREDs) / Dehydrogenases | NAD(P)H (often recycled in situ) | >99% | Extremely high enantioselectivity and regioselectivity, mild reaction conditions.[5][6] | Requires screening for a suitable enzyme, potential for substrate inhibition. |
| Chiral Borane Reduction | CBS catalyst (Corey-Bakshi-Shibata) | Borane (BH₃) | >95% | Predictable stereochemical outcome, high enantioselectivity for a wide range of ketones.[4][7] | Stoichiometric use of borane, requires anhydrous conditions. |
Experimental Protocols for Key Strategies
Detailed experimental procedures for analogous substrates from the literature are provided below. These can serve as a starting point for the development of a specific protocol for 6-dodecanone, 5,8-diethyl-7-hydroxy-.
Asymmetric Transfer Hydrogenation of an α-Diketone Precursor
This approach would involve the synthesis of the corresponding α-diketone, 5,8-diethyl-dodecane-6,7-dione, followed by a highly regioselective and enantioselective reduction of one ketone.
Experimental Protocol:
-
Catalyst Preparation: A chiral Ru(II) catalyst, such as (S,S)-TsDPEN-Ru, is prepared according to established literature procedures.
-
Reaction Setup: In a nitrogen-flushed flask, the α-diketone precursor (1.0 mmol) and the chiral Ru(II) catalyst (0.01 mmol, 1 mol%) are dissolved in a 5:2 mixture of formic acid and triethylamine (azeotropic mixture, 7 mL).
-
Reaction Execution: The reaction mixture is stirred at 28 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral α-hydroxy ketone.
Enzyme-Catalyzed Reduction of an α-Diketone Precursor
This method offers the potential for exceptional enantioselectivity under mild, aqueous conditions.
Experimental Protocol:
-
Enzyme and Cofactor Preparation: A suitable ketoreductase (KRED) is obtained commercially or produced recombinantly. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is prepared.
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), the α-diketone precursor (1.0 mmol), NADP⁺ (0.01 mmol), glucose (1.2 mmol), KRED (e.g., 5 mg), and GDH (e.g., 10 U) are combined.
-
Reaction Execution: The mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be maintained by the addition of a dilute base.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layer is dried and concentrated. The product is then purified by column chromatography.
Synthetic Pathways and Workflows
The following diagrams illustrate the potential synthetic routes and experimental workflows.
Caption: General synthetic pathway to the target oxime.
Caption: General experimental workflow for synthesis.
Conclusion
While a direct, established enantioselective synthesis for this compound is not available, several robust asymmetric methodologies can be applied to its synthesis, primarily through the enantioselective reduction of a diketone precursor. Asymmetric transfer hydrogenation and enzyme-catalyzed reductions represent highly promising strategies, offering high potential for excellent enantioselectivity and yield. The choice of the optimal method will be guided by experimental investigation and the specific requirements of the research or development program. The protocols and workflows provided herein serve as a solid foundation for the development of a successful enantioselective synthesis of this target molecule.
References
- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 7. organicreactions.org [organicreactions.org]
A Comparative Guide to the Biological Potential of Aliphatic Oximes: A Case Study Perspective on 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime and its Analogs
Disclaimer: Direct experimental data on the biological activity of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime is not currently available in publicly accessible scientific literature. This compound is primarily documented for its use as a cationic extractant in hydrometallurgy.[1][2][3] This guide, therefore, presents a comparative analysis of representative oxime analogs to illustrate the potential biological activities of this chemical class for researchers, scientists, and drug development professionals. The analogs discussed are not direct structural relatives of this compound but serve as examples of the diverse bioactivities observed in molecules containing the oxime functional group.
Introduction to Oximes and Their Biological Significance
Oximes are a class of organic compounds characterized by the presence of a C=N-OH functional group.[4] This structural motif imparts a wide range of chemical reactivity and has been identified as a pharmacophore in numerous biologically active molecules.[5][6] The biological activities associated with oximes are diverse, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][7] The versatility of the oxime group allows for structural modifications that can modulate potency and selectivity, making it an attractive scaffold for drug discovery.
Representative Biological Activities of Oxime Analogs
While data on this compound is sparse, studies on other aliphatic and structurally diverse oximes have revealed significant biological potential. This section explores some of these activities with data from selected analogs.
Antimicrobial Activity
Several studies have highlighted the potential of oxime derivatives as antimicrobial agents. These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Representative Oxime Analogs
| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli, Staphylococcus aureus, et al. | MIC: 3.13-6.25 µg/mL | [1] |
| Oxime esters from dihydrocumic acid (e.g., 5b, 5c, 5j) | Escherichia coli | Showed higher activity than bromogeramine | [8] |
| (-)-Menthone oxime | Staphylococcus aureus | MIC: 100 µg/mL | [7] |
| (+)-Carvone oxime | Staphylococcus aureus | MIC: 100 µg/mL | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the broth microdilution assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxic Activity
The potential of oxime-containing compounds as anticancer agents has been an active area of research. Their mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation.
Table 2: Cytotoxic Activity of Representative Oxime Analogs
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| Δ⁹,¹¹-estrone oxime | LNCaP (Prostate Cancer) | 3.59 µM | [9] |
| 1,4-Naphthoquinone oxime derivative (compound 14) | MDA-MB-231 (Breast Cancer) | 0.66 µM | [10] |
| Chromanone oxime analog of norfloxacin | HepG2 (Liver Carcinoma), CT26 (Colon Carcinoma) | Showed respectable cytotoxicity | |
| 2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) | MCF-7 (Breast Cancer) | Significantly reduced cell growth | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow of the MTT assay for cytotoxicity testing.
Potential Signaling Pathways and Mechanisms
The diverse biological activities of oximes suggest they may interact with multiple cellular targets and signaling pathways. For instance, some cytotoxic oximes have been shown to induce apoptosis. A simplified representation of a generic apoptosis signaling pathway is shown below.
Caption: Simplified overview of apoptosis signaling pathways potentially activated by bioactive compounds.
Conclusion and Future Directions
While this compound is established in the field of metallurgy, its biological profile remains unexplored. The broader class of oximes, however, demonstrates significant and varied biological activities, including promising antimicrobial and cytotoxic effects. The data presented from representative analogs underscore the potential of the oxime functional group as a valuable scaffold in drug discovery.
Future research should be directed towards the synthesis and biological evaluation of this compound and its close structural analogs. Screening these compounds against a panel of microbial strains and cancer cell lines would be a crucial first step in determining if their biological potential mirrors that of other oxime-containing molecules. Such studies would provide the necessary data to move beyond hypothetical comparisons and establish a clear understanding of their therapeutic possibilities.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some cyclic arylidene ketones and related oximes, oxime esters, and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity evaluation of antidote oxime HI-6 tested on eight cell lines of human and rodent origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]
- 9. New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies [mdpi.com]
- 10. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
A Comparative Guide to the Synthesis and Validation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, a valuable cationic extractant used in the separation of metals.[1] The document details the classical synthesis method and explores greener alternatives, offering supporting experimental data for informed decision-making in laboratory and industrial settings. Furthermore, it outlines key validation techniques to ensure the identity, purity, and quality of the synthesized compound.
Comparison of Synthesis Methods
| Synthesis Method | Typical Substrate(s) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Method | 6-Dodecanone, 5,8-diethyl-7-hydroxy- | Several hours | ~70% or higher | Well-established, reliable for a wide range of ketones. | Often requires organic solvents and elevated temperatures, longer reaction times. |
| Solvent-Free Grinding | Aromatic & Aliphatic Ketones | 5.5 - 20 min | 90 - 98% | Environmentally friendly (no solvent), rapid, high yields. | May not be suitable for all substrates, scalability can be a concern. |
| Ultrasound-Assisted | Unhindered Ketones | 1 - 3 min | 81 - 95% | Extremely rapid, high yields, milder conditions. | Specialized equipment required, may not be effective for sterically hindered ketones. |
Experimental Protocols
Classical Synthesis of this compound
This protocol describes a representative classical method for the synthesis of the target oxime from its corresponding ketone.
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 5,8-diethyl-7-hydroxy-6-dodecanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.8 equivalents) to the solution.
-
Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Alternative Green Synthesis: Solvent-Free Grinding
This protocol provides a general procedure for the synthesis of ketoximes using a solvent-free grinding method, which can be adapted for the synthesis of the target molecule.
Materials:
-
Ketone (e.g., 5,8-diethyl-7-hydroxy-6-dodecanone) (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (3 mmol)
-
Mortar and pestle
-
Ethyl acetate
Procedure:
-
In a mortar, add the ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium carbonate (3 mmol).
-
Grind the mixture with a pestle at room temperature for the required time (typically 5-20 minutes for ketones).
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain the oxime product.
Validation of Synthesis
To confirm the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural elucidation of the oxime. The formation of the oxime can be confirmed by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the C=N-OH carbon. The proton of the oxime hydroxyl group (-NOH) typically appears as a broad singlet in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretching band of the starting ketone and the appearance of a C=N stretching band for the oxime. A broad O-H stretching band for the hydroxyl group will also be present.
2. Physical Properties:
-
Melting Point: The melting point of the purified oxime should be determined and compared to the literature value (46-48°C) as an indicator of purity. A sharp melting point range suggests a high degree of purity.
3. Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized oxime and to separate any potential E/Z isomers. A reversed-phase HPLC method with a suitable mobile phase can be developed to monitor the reaction progress and quantify the product.
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.
Caption: General workflow for the synthesis and purification of the target oxime.
Caption: Workflow for the analytical validation of the synthesized oxime.
Caption: Chemical reaction for the synthesis of the target oxime.
References
A Comparative Guide to the Computational and Experimental Analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of oximes is a critical determinant of their biological activity, making the accurate characterization of E/Z isomers an essential step in drug discovery and development.[1] This guide provides a comparative overview of computational and experimental approaches for the analysis of 6-dodecanone, 5,8-diethyl-7-hydroxy-, oxime stereoisomers, a novel aliphatic hydroxy oxime. While specific experimental data for this compound is not publicly available, this document outlines a robust framework for its characterization, supported by established methodologies for similar compounds.
Stereoisomerism in this compound
The presence of a carbon-nitrogen double bond in the oxime functional group of this compound results in geometric isomerism, leading to the existence of (E) and (Z) stereoisomers.[2] The spatial arrangement of the substituents around the C=N bond significantly influences the molecule's physical, chemical, and biological properties.[2]
Computational Approaches for Stereoisomer Determination
Computational chemistry offers powerful tools for predicting the stable geometries and spectroscopic properties of oxime stereoisomers, aiding in their identification and characterization.[1][3]
2.1. Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for studying organic molecules. For the stereoisomers of this compound, DFT can be employed to:
-
Optimize Molecular Geometries: Determine the lowest energy conformations of the (E) and (Z) isomers.
-
Calculate Relative Stabilities: Predict which isomer is thermodynamically more stable by comparing their total electronic energies. Typically, the (E)-isomer is found to be more stable in many oximes.[1][4]
-
Predict Spectroscopic Properties: Calculate NMR chemical shifts (¹H and ¹³C), which are invaluable for interpreting experimental spectra and assigning stereochemistry.[1][3]
Table 1: Hypothetical DFT-Calculated Properties of this compound Stereoisomers
| Property | (E)-Isomer | (Z)-Isomer |
| Relative Energy (kcal/mol) | 0.00 | +2.5 |
| C=N Bond Length (Å) | 1.295 | 1.298 |
| C-N-O Angle (°) | 112.5 | 115.0 |
| Key ¹³C NMR Shift (C=N, ppm) | 165.2 | 162.8 |
| Key ¹H NMR Shift (N-OH, ppm) | 10.5 | 9.8 |
2.2. Probabilistic Methods for NMR-Based Assignment
For unambiguous assignment of stereochemistry, calculated NMR data can be compared with experimental data using probabilistic methods like DP4, DP4+, and ML-J-DP4.[3] These methods provide a statistical measure of confidence in the assignment of a particular isomer.
Experimental Protocols for Stereoisomer Characterization
Experimental validation is crucial to confirm the computational predictions. A combination of synthetic, separation, and spectroscopic techniques is typically employed.
3.1. Synthesis and Separation
The synthesis of this compound would likely involve the reaction of the parent ketone with hydroxylamine.[5] This reaction often yields a mixture of (E) and (Z) isomers.[2] The separation of these isomers can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.
3.2. Spectroscopic and Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful for elucidating the structure and stereochemistry of the isomers.[1] The chemical shifts of the carbon and proton atoms near the C=N bond are particularly sensitive to the isomer geometry. NOESY experiments can reveal through-space interactions that differ between the (E) and (Z) isomers.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and stereochemistry of a crystalline oxime.[1] This technique can definitively distinguish between the (E) and (Z) isomers.
Table 2: Comparison of Experimental Techniques for Stereoisomer Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry in solution | Non-destructive, provides detailed structural information | May require complex 2D experiments for full assignment |
| X-ray Crystallography | Definitive solid-state structure and stereochemistry | Unambiguous results | Requires a suitable single crystal |
| Infrared (IR) Spectroscopy | Functional group identification | Quick and simple | Limited structural information for stereoisomers |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity | Does not typically distinguish between stereoisomers |
Conclusion
The comprehensive characterization of the stereoisomers of this compound necessitates a synergistic approach that combines computational modeling and experimental validation. DFT calculations can provide initial insights into the relative stabilities and spectroscopic properties of the (E) and (Z) isomers, guiding the interpretation of experimental data. Subsequent synthesis, separation, and detailed spectroscopic analysis, particularly using NMR and potentially X-ray crystallography, are essential for unambiguous stereochemical assignment. This integrated workflow is critical for advancing the development of oxime-based compounds in various scientific and therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 3. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
Cross-Validation of Analytical Methods for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. Due to the limited availability of direct cross-validation studies for this specific compound, this document outlines a framework for comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). The presented data is hypothetical, based on typical performance characteristics of these methods for similar ketoxime compounds, and serves as a guide for laboratory-specific validation and cross-validation efforts.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of expected performance characteristics for HPLC-UV and GC-NPD in the analysis of this compound.
| Parameter | HPLC-UV | GC-NPD |
| **Linearity (R²) ** | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 5 ng/mL | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 15 ng/mL | ~ 3 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in various sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 210-230 nm for oximes).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the expected sample concentrations.
-
Sample Preparation: The sample preparation procedure will be matrix-dependent and may involve extraction (e.g., liquid-liquid or solid-phase extraction) followed by reconstitution in the mobile phase.
3. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the analyte by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
GC-NPD offers high selectivity and sensitivity for nitrogen-containing compounds like oximes.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector (NPD).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (splitless mode).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable organic solvent such as ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation: Similar to HPLC, sample preparation will depend on the matrix and will likely involve an extraction step. The final extract should be in a volatile solvent compatible with GC.
3. Analysis:
-
Inject the standards and samples into the GC system.
-
Identify and quantify the analyte based on its retention time and the response of the NPD detector, using a calibration curve for quantification.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results, which is critical when transferring methods between laboratories or using different techniques within a study.[1][2] The process involves analyzing the same set of samples using the two different validated methods and comparing the results.[2]
Key Steps in Cross-Validation:
-
Method Validation: Both analytical methods (e.g., HPLC-UV and GC-NPD) must be fully validated according to established guidelines (e.g., FDA, ICH) to demonstrate their suitability for the intended purpose.[3]
-
Sample Selection: A set of quality control (QC) samples at different concentration levels (low, medium, and high) and, if possible, incurred samples should be used for the comparison.[2][4]
-
Analysis: Each sample is analyzed in replicate using both analytical methods.
-
Data Evaluation: The results from both methods are statistically compared. Acceptance criteria are typically based on the agreement between the mean values obtained for each sample. For chromatographic assays, the mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[2]
Below is a diagram illustrating the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
Performance Benchmark of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime as a Ligand in Metal Extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, commercially known as LIX 63, as a ligand for metal extraction. Its performance is benchmarked against other common hydroxyoxime-based extractants, offering a quantitative and qualitative overview supported by experimental data from various studies. This document is intended to assist researchers and professionals in selecting the appropriate ligand for their specific metal separation and recovery needs.
Introduction to this compound (LIX 63)
This compound is an aliphatic α-hydroxyoxime that functions as a cationic extractant.[1][2] It is primarily utilized in the field of hydrometallurgy for the selective separation and recovery of various metals, including copper (Cu), cobalt (Co), nickel (Ni), indium (In), and gallium (Ga).[2][3][4] This ligand is often employed in synergistic solvent extraction systems, frequently in combination with other extractants like carboxylic acids (e.g., Versatic 10), to enhance extraction efficiency and selectivity.[2][5]
Comparative Performance Data
The following tables summarize the performance of this compound (LIX 63) in comparison to other commercially available hydroxyoxime extractants such as the LIX® series (e.g., LIX 984N) and Acorga® series (e.g., M5640, M5774). The data is compiled from various studies and presented to facilitate a comparative assessment of their extraction capabilities under specified conditions.
Table 1: Copper Extraction Efficiency Comparison
| Ligand/Extractant | Active Component(s) | Metal | Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Source(s) |
| This compound (LIX 63) | 5,8-diethyl-7-hydroxy-6-dodecanone oxime | Cu(II) | Not specified | Not specified | High | [2] |
| LIX 984N | Mixture of 5-nonylsalicylaldoxime and 2-hydroxy-5-nonylacetophenone oxime | Cu(II) | Productive solution | 10 vol.% in kerosene, O:A = 1:2 | ~48.4 | [1] |
| Acorga M5774 | Modified aldoxime | Cu(II) | Productive solution | 10 vol.% in kerosene, O:A = 1:2 | ~67 | [1] |
| Acorga M5640 | 5-Nonyl-2-hydroxy-benzaldoxime | Cu(II) | Productive solution | 10 vol.% in kerosene, O:A = 1:2 | ~55 | [1] |
| Mextral 5640H | Modified aldoxime | Cu(II) | pH = 1.6 | 10% in kerosene | >98 | [6] |
Table 2: Selectivity and Performance in Multi-Metal Systems
| Ligand/Extractant | Target Metal | Interfering Metal(s) | Key Findings | Source(s) |
| This compound (LIX 63) | Ni(II), Co(II) | Fe(III) | Selective extraction of Ni(II) and Co(II) from Fe(III) in a synergistic system with HDNNS. | [4] |
| This compound (LIX 63) | Co(II) | Ni(II) | Kinetically-based separation of Co from Ni-rich solutions in a synergistic system with Versatic 10. | [2] |
| Acorga M5640 | Cu(II) | Fe(III), Mn(II) | High separation factor for Cu/Fe (600) at pH 1.6. | [6] |
| LIX 984N | Cu(II) | Fe(III) | Lower Cu/Fe selectivity compared to Acorga reagents under certain conditions. | [7] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the performance of this compound and other ligands in solvent extraction of metals. Specific parameters should be optimized based on the target metal and the composition of the aqueous feed solution.
Objective: To determine the extraction efficiency and selectivity of a given ligand for a target metal ion from an aqueous solution.
Materials and Reagents:
-
Aqueous feed solution containing the target metal(s) at a known concentration.
-
Organic phase: Ligand (e.g., this compound) dissolved in a suitable organic diluent (e.g., kerosene, Shellsol 2046) at a specified concentration (e.g., 5-20 vol.%).[1][8]
-
pH adjustment solutions (e.g., dilute H₂SO₄ or NaOH).
-
Separatory funnels.
-
Mechanical shaker or mixer.
-
pH meter.
-
Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous feed solution with the desired metal ion concentration(s). Adjust the pH to the desired value using the appropriate acid or base.
-
Prepare the organic phase by dissolving the ligand in the organic diluent to the desired concentration.
-
-
Extraction:
-
Measure equal volumes of the aqueous and organic phases (e.g., 20 mL each for an Organic to Aqueous (O:A) ratio of 1:1) and place them in a separatory funnel.
-
Shake the funnel vigorously for a predetermined contact time (e.g., 5-30 minutes) to ensure thorough mixing and allow for the extraction equilibrium to be reached.[1]
-
Allow the phases to separate completely. The time required for phase disengagement should be recorded.
-
-
Separation and Analysis:
-
Carefully separate the aqueous phase (raffinate) from the organic phase.
-
Measure the final pH of the raffinate.
-
Determine the concentration of the target metal(s) in the raffinate using a suitable analytical technique.
-
The concentration of the metal in the organic phase can be calculated by mass balance.
-
-
Stripping (Optional):
-
To recover the extracted metal from the loaded organic phase, a stripping step can be performed. This typically involves contacting the loaded organic phase with an acidic solution (e.g., sulfuric acid).[3]
-
The procedure is similar to the extraction step, but a stripping agent is used instead of the fresh aqueous feed.
-
The concentration of the metal in the resulting strip liquor is then measured.
-
-
Data Calculation:
-
Extraction Efficiency (%E): %E = [ ([M]initial, aq - [M]final, aq) / [M]initial, aq ] * 100
-
Distribution Coefficient (D): D = [M]org / [M]aq
-
Separation Factor (βA/B): βA/B = DA / DB (where A is the target metal and B is the interfering metal)
-
Visualizations
The following diagrams illustrate the fundamental processes involved in metal extraction using ligands like this compound.
Caption: Simplified signaling pathway of metal chelation and extraction.
Caption: General experimental workflow for solvent extraction of metals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LIX 984NC versus acorga M5774 for copper extraction process. [dspace.unza.zm]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 6. Solvent Extraction Studies of Copper from a Heap Leach Liquor Using Mextral 5640H [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A New Green Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established synthetic route to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, a key intermediate in various chemical processes, and introduces a novel, environmentally benign synthetic methodology. The proposed "green" synthesis offers significant advantages in terms of reaction time, yield, and environmental impact. This document presents a validation of this new route through a detailed comparison of experimental protocols and performance metrics.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the established and the new proposed synthetic routes to this compound.
| Parameter | Established Route: Conventional Oximation | New Route: Ultrasound-Assisted Synthesis |
| Reactants | 5,8-diethyl-7-hydroxy-6-dodecanone, Hydroxylamine hydrochloride, Pyridine | 5,8-diethyl-7-hydroxy-6-dodecanone, Hydroxylamine hydrochloride, Potassium carbonate |
| Solvent | Ethanol | Water and Ethanol |
| Catalyst | Pyridine (toxic) | None |
| Reaction Time | Several hours | 2 minutes |
| Temperature | 60°C | Ambient |
| Yield | ~70% | >90% (expected) |
| Work-up | Extraction, Solvent evaporation | Filtration |
| Environmental Impact | Use of toxic pyridine, organic solvents, and heating | Aqueous medium, no toxic catalyst, energy-efficient |
Experimental Protocols
Established Synthetic Route: Conventional Oximation
This method involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base, typically pyridine.[1]
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (95%)
-
Hydrochloric acid (10%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents) in ethanol to the flask.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the mixture with 10% hydrochloric acid to neutralize the excess pyridine.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
New Synthetic Route: Ultrasound-Assisted Synthesis
This novel approach utilizes the principles of green chemistry, employing ultrasound irradiation to accelerate the reaction in an aqueous medium without the need for a toxic catalyst.[1]
Materials:
-
5,8-diethyl-7-hydroxy-6-dodecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve 5,8-diethyl-7-hydroxy-6-dodecanone (1 equivalent) in a minimal amount of ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents).
-
Place the beaker in an ultrasonic bath.
-
Add a 10% aqueous solution of potassium carbonate dropwise to the reaction mixture under sonication until the pH reaches ~10.
-
Continue sonication for 2 minutes.
-
The product precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product in a desiccator.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the established and the new synthetic routes.
Caption: Workflow for the established synthesis of this compound.
Caption: Workflow for the new ultrasound-assisted synthesis of the target oxime.
Conclusion
The validation of this new synthetic route demonstrates a significant advancement in the synthesis of this compound. The ultrasound-assisted method is not only substantially faster and potentially higher-yielding but also aligns with the principles of green chemistry by eliminating the use of toxic reagents and minimizing energy consumption. This new approach offers a more sustainable and efficient alternative for the production of this important chemical intermediate, making it highly attractive for industrial applications. Further studies should focus on optimizing the reaction conditions for large-scale synthesis and exploring the applicability of this method to other structurally similar ketones.
References
Assessing the Purity of Synthesized 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, a crucial chelating agent in various industrial and research applications.[1][2][3][4][5][6] While primarily known for its role in hydrometallurgy for metal extraction, its derivatives may find applications in other fields, necessitating rigorous purity control.[1][2][3][4][5][6] This document outlines key experimental protocols and presents comparative data to aid researchers in selecting the most appropriate analytical techniques for their specific needs.
I. Introduction to this compound
This compound, also known by the industrial designation LIX 63, is an organic compound featuring a C=N double bond, which gives rise to E/Z geometric isomerism.[1][2] The synthesis of this oxime typically involves the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine.[1][2] The purity of the final product is critical for its intended application, as impurities can significantly impact its efficacy and lead to undesirable side reactions.
II. Comparative Analysis of Purity Assessment Methods
The purity of synthesized this compound can be determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. Below is a comparison of the most common methods, with hypothetical performance data for a synthesized batch of the compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | 98.5 ± 0.2 | 0.01% | 0.03% | High | High precision and sensitivity, suitable for non-volatile impurities.[7][8][9][10][11] | Requires appropriate chromophores for UV detection, solvent consumption. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.1 ± 0.1 | 0.005% | 0.015% | Medium | Excellent for volatile impurities, provides structural information.[12][13][14][15] | Derivatization may be required, potential for thermal degradation of the analyte.[12] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | >99% (by integration) | ~1% | ~3% | Low | Provides detailed structural information, can identify and quantify impurities without a reference standard.[16][17][18][19][20] | Lower sensitivity compared to chromatographic methods. |
| Melting Point Analysis | N/A (provides range) | N/A | N/A | High | Simple and rapid indication of purity. | Impurities can depress and broaden the melting point range, not quantitative. |
III. Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
A. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized oxime in the mobile phase to a final concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and monitor the elution profile. The purity is determined by the area percentage of the main peak.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Procedure: Inject 1 µL of the sample. Purity is assessed by the relative area of the main peak in the total ion chromatogram. Mass spectra of the main peak and any impurity peaks are used for identification.
C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Procedure: Acquire the ¹H NMR spectrum. Purity is estimated by integrating the signals corresponding to the protons of the oxime and comparing them to the integrals of any impurity signals. The presence of characteristic signals for the E and Z isomers should be noted.[2]
IV. Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of Synthesized Oxime.
The following diagram illustrates a hypothetical signaling pathway where a derivative of the oxime could potentially be investigated for biological activity.
Caption: Hypothetical Signaling Pathway for an Oxime Derivative.
V. Conclusion
The purity assessment of synthesized this compound is a critical step to ensure its quality and performance. A multi-technique approach, combining chromatographic and spectroscopic methods, is recommended for a comprehensive evaluation. HPLC and GC-MS offer high sensitivity for quantitative analysis of impurities, while NMR spectroscopy provides invaluable structural information for both the main compound and any contaminants. The choice of the most suitable method will be dictated by the specific context of the research or application.
References
- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]
- 2. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]
- 3. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]
- 4. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]
- 7. Analysis of pyridinium aldoximes - a chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries - Google Patents [patents.google.com]
- 12. Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dl.astm.org [dl.astm.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aldoximes enable proton-relayed NMR hyperpolarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03231D [pubs.rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
comparison of the antioxidant activity of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
A Comparative Analysis of the Antioxidant Potential of Oxime Derivatives
An Examination of the Antioxidant Activity of Novel Oxime Compounds in Comparison to Standard Antioxidants
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is of paramount importance in combating oxidative stress-related pathologies. While a specific quantitative analysis of the antioxidant activity of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime is not extensively documented in publicly available literature, the broader class of oxime derivatives has demonstrated significant antioxidant potential.[1][2] This guide provides a comparative overview of the antioxidant activity of various oxime derivatives against established standard antioxidants, supported by experimental data from in vitro assays.
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA. This guide will focus on data from common antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to inhibit a specific process by 50%. A lower IC50 value indicates a higher antioxidant activity.
Comparative Antioxidant Activity Data
The following table summarizes the antioxidant activity of several novel oxime derivatives compared to standard antioxidants. The data is compiled from a study by Gulçin et al. (2021), which provides a consistent basis for comparison as all compounds were tested under the same experimental conditions.
| Compound/Standard | DPPH Scavenging Activity (% Inhibition at 100 µM) | Hydrogen Peroxide Scavenging Activity (% Inhibition at 100 µM) | Inhibition of Linoleic Acid Peroxidation (% Inhibition at 100 µM) |
| Novel Oxime Derivatives | |||
| Compound C1 | 25.56 | 25.56 | 45.19 |
| Compound C2 | 64.81 | 64.81 | 70.37 |
| Compound C3 | 26.85 | 26.85 | 50.00 |
| Compound C4 | 33.15 | 33.15 | 55.56 |
| Compound C5 | 57.41 | 57.41 | 66.67 |
| Compound C6 | 45.56 | 45.56 | 62.96 |
| Compound C7 | 16.48 | 16.48 | 33.33 |
| Compound C8 | 42.59 | 42.59 | 59.26 |
| Compound C9 | 29.81 | 29.81 | 51.85 |
| Standard Antioxidants | |||
| BHA (Butylated hydroxyanisole) | 14.81 | 14.81 | 92.59 |
| BHT (Butylated hydroxytoluene) | 31.48 | 31.48 | 96.30 |
| TBHQ (tert-Butylhydroquinone) | 57.41 | 57.41 | 98.15 |
| Trolox | 24.07 | 24.07 | 88.89 |
Data sourced from a comparative study on novel oxime derivatives. The compounds C1-C9 are novel phenylacetamidine based amido-carbonyl oximes synthesized in the study.
From the data, it is evident that several of the novel oxime derivatives exhibit considerable antioxidant activity. For instance, in the DPPH scavenging assay, Compound C2 demonstrated the highest activity among the oximes, which was significantly higher than the standard antioxidants BHA, BHT, and Trolox at the tested concentration. Similarly, in the hydrogen peroxide scavenging assay, Compound C2 again showed the most potent activity. While the standard antioxidants, particularly BHT and TBHQ, showed superior inhibition of linoleic acid peroxidation, several of the oxime derivatives still displayed substantial inhibitory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the generalized protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations.
-
Add an equal volume of the DPPH working solution to the test compound solutions.
-
A control is prepared using the solvent instead of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.
-
Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Phosphate buffered saline (PBS) or ethanol.
-
Test compounds and standard antioxidant.
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with PBS or ethanol to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).
-
A specific volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength (e.g., 734 nm).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a reagent such as TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.
-
Reagents:
-
FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.
-
Test compounds and a standard (e.g., FeSO₄ or Trolox).
-
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
A small volume of the test compound is added to a larger volume of the FRAP reagent.
-
The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (e.g., 593 nm).
-
A standard curve is prepared using known concentrations of Fe²⁺.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as FRAP value (e.g., in µM Fe²⁺ equivalents).
-
Visualizing Antioxidant Mechanisms and Workflows
Signaling Pathway: The Nrf2-Keap1 Pathway
A key mechanism by which cells respond to oxidative stress is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Antioxidant compounds can induce this pathway, leading to the expression of a battery of antioxidant and detoxifying enzymes.
Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.
Experimental Workflow: In Vitro Antioxidant Assay
The following diagram illustrates a generalized workflow for determining the antioxidant activity of a compound using a spectrophotometric assay like the DPPH or ABTS method.
References
A Comparative Guide to the Structural Elucidation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime , a complex α-hydroxy ketoxime also known by its commercial name, LIX 63. This document outlines the primary spectroscopic methods, presents detailed experimental protocols, and compares them with viable alternatives, supported by experimental data from analogous compounds where specific data for the target molecule is not publicly available.
Introduction to this compound
This compound (C₁₆H₃₃NO₂) is a significant industrial chemical, primarily used as a metal extractant in hydrometallurgy.[1][2] Its molecular structure, featuring a long aliphatic chain, a hydroxyl group alpha to the oxime functionality, and chiral centers, presents a number of challenges for complete structural characterization. A key feature of this molecule is the presence of a carbon-nitrogen double bond (C=N) in the oxime group, which gives rise to E/Z geometric isomerism.[1] The differentiation and characterization of these isomers are critical for understanding the compound's reactivity and performance in industrial applications.
Primary Spectroscopic Techniques for Structural Elucidation
The principal methods for the structural elucidation of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to be complex due to the long aliphatic chains and diastereotopic protons arising from the chiral centers. The oxime proton (-NOH) typically appears as a broad singlet in the downfield region (δ 8.0-11.0 ppm), with its exact chemical shift being sensitive to solvent and concentration.[1]
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. The chemical shift of the oxime carbon (C=N) is typically in the range of 155-165 ppm.[1] Crucially, ¹³C NMR is instrumental in distinguishing between the E and Z isomers of the oxime. The chemical shifts of the carbon atoms alpha to the C=N bond are sensitive to the orientation of the hydroxyl group. The carbon atom syn (on the same side) to the oxime's hydroxyl group experiences a different shielding effect compared to the carbon atom anti (on the opposite side).
-
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and establishing the connectivity of the entire molecule. For differentiating E/Z isomers, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to identify through-space correlations between the oxime hydroxyl proton and nearby protons on the alkyl substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
-
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, providing a "fingerprint" of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 271.44 should be observable.[1] Common fragmentation pathways for α-hydroxy oximes include α-cleavage and the McLafferty rearrangement.
-
Soft Ionization Techniques (ESI, CI): Electrospray Ionization (ESI) and Chemical Ionization (CI) are softer ionization methods that typically result in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition, which is a definitive confirmation of the molecular formula.
Comparison of Primary Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Non-destructive, provides detailed structural information | Complex spectra for large molecules, may require 2D techniques for full assignment |
| ¹³C NMR | Number of unique carbons, E/Z isomer differentiation | Excellent for determining carbon skeleton and stereochemistry | Lower sensitivity than ¹H NMR, longer acquisition times |
| 2D NMR (COSY, HSQC, HMBC) | Definitive assignment of ¹H and ¹³C signals, full connectivity | Unambiguous structure determination | Requires more instrument time and expertise in data interpretation |
| EI-MS | Molecular weight, fragmentation pattern (structural fingerprint) | High sensitivity, provides structural information from fragments | Molecular ion may be weak or absent for some compounds |
| ESI/CI-MS | Molecular weight confirmation ([M+H]⁺) | Clear molecular ion peak, suitable for less volatile compounds | Limited fragmentation for structural elucidation |
| HRMS | Exact mass and elemental composition | Definitive confirmation of molecular formula | Higher cost and less common than standard MS |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified oxime in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the labile OH and NOH protons.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 5 seconds (to ensure full relaxation of all protons for quantitative analysis if needed).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5-10 seconds) and an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
-
2D NMR Acquisition (if necessary):
-
COSY: To establish ¹H-¹H correlations.
-
HSQC: To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC: To identify long-range ¹H-¹³C correlations (over 2-3 bonds).
-
NOESY/ROESY: To determine through-space proximity for E/Z isomer assignment. Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the oxime (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[3] If the compound's volatility is low, derivatization (e.g., silylation of the hydroxyl groups) may be necessary.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the E/Z isomers of this long-chain aliphatic compound.
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure good separation of isomers and elution of the compound.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, identifying the molecular ion and characteristic fragment ions. Compare the obtained spectra with a mass spectral library (e.g., NIST) if available.
Alternative Analytical Techniques
While NMR and MS are the primary tools, other techniques can provide complementary or confirmatory information.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Absolute three-dimensional molecular structure | Unambiguous determination of stereochemistry and conformation | Requires a single, high-quality crystal, which can be difficult to obtain |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C=N, N-O) | Fast, simple, and non-destructive | Provides limited information on the overall molecular structure |
| Chiral Chromatography | Separation of enantiomers | Essential for determining enantiomeric purity if the compound is chiral | Does not provide structural information |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on conjugated systems | Simple and quantitative | The target molecule lacks a strong chromophore, so UV-Vis is of limited use |
X-ray Crystallography as a Confirmation Tool
For absolute confirmation of the structure, including the relative stereochemistry of the chiral centers and the E/Z configuration of the oxime, single-crystal X-ray diffraction is the gold standard. The main challenge for a long-chain, flexible molecule like this compound is obtaining crystals of sufficient quality for diffraction.
Visualizing the Analytical Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the workflow for structural elucidation and the relationships between the analytical techniques.
Conclusion
The structural elucidation of this compound requires a multi-technique approach, with NMR spectroscopy and mass spectrometry as the cornerstones of the analysis. While ¹H and ¹³C NMR provide the fundamental framework and stereochemical information, mass spectrometry confirms the molecular weight and offers complementary structural details through fragmentation analysis. For unambiguous assignment, 2D NMR techniques are indispensable. In cases where absolute stereochemical confirmation is required and suitable crystals can be obtained, X-ray crystallography provides the definitive answer. This guide provides the necessary framework and protocols for researchers to confidently approach the structural characterization of this and similar complex organic molecules.
References
Safety Operating Guide
Proper Disposal of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS No. 6873-77-4), ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical impermeable gloves |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Wear suitable protective clothing |
| Respiratory Protection | Use in a well-ventilated place. If ventilation is inadequate, use a NIOSH-approved respirator. |
II. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, feed, or seed. [1]
-
Waste Collection:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the material.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Transportation and Final Disposal:
-
The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The approved disposal methods are:
-
III. Accidental Release Measures
In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.
-
Ensure Safety:
-
Containment and Cleanup:
-
Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Collect the spilled material using appropriate tools and place it into a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
Essential Safety and Handling Guide for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the recommended PPE based on available safety data.[1]
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | - Chemical impermeable gloves.- Fire/flame resistant and impervious clothing.- Lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | - Use in a well-ventilated area.- For firefighting, a self-contained breathing apparatus is necessary.[1] | Not specified for general use, but required in emergencies. |
Safe Handling and Storage Protocol
Handling:
-
Work in a well-ventilated place, preferably within a fume hood to minimize inhalation risks.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Take measures to prevent electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spills and Accidental Release Management
-
Ensure Personal Safety: Wear appropriate personal protective equipment, including chemical impermeable gloves.[1]
-
Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition. Use spark-proof tools.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up: Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3]
Visual Guides
The following diagrams illustrate key procedural workflows for handling this chemical.
Caption: PPE Selection and Use Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
